molecular formula C9H13ClN2O2 B1386994 (3-Nitrophenyl)propylamine hydrochloride CAS No. 1201633-51-3

(3-Nitrophenyl)propylamine hydrochloride

Cat. No.: B1386994
CAS No.: 1201633-51-3
M. Wt: 216.66 g/mol
InChI Key: KLVIOEPFHWKBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitrophenyl)propylamine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-N-propylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-6-10-8-4-3-5-9(7-8)11(12)13;/h3-5,7,10H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVIOEPFHWKBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657967
Record name 3-Nitro-N-propylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-51-3
Record name Benzenamine, 3-nitro-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201633-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-propylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Chemoselective Synthesis of 3-(3-Nitrophenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(3-nitrophenyl)propylamine hydrochloride represents a classic challenge in chemoselectivity: the construction of a saturated alkylamine chain attached to a nitro-substituted aromatic ring. This molecule serves as a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., derivatized analogs of Ibutilide or Dofetilide) and various GPCR ligands.

The Chemoselectivity Paradox

The primary synthetic hurdle is the reduction of the propyl backbone precursors (alkenes, amides, or nitriles) without compromising the nitro (


) moiety. Standard reducing agents like Lithium Aluminum Hydride (

) or catalytic hydrogenation (

) are non-viable as they readily reduce the nitro group to an aniline or azo species.

Selected Route: This guide details the "Propanoic Acid-Amide Pathway," utilizing a Knoevenagel condensation followed by a chemoselective Borane-THF reduction. This route is chosen for its scalability, regiochemical purity (avoiding ortho/para isomer mixtures typical of direct nitration), and the educational value of the chemoselective reduction steps.

Retrosynthetic Analysis & Pathway Design

The logic proceeds backward from the target amine, disconnecting the C-N bond and the C-C backbone to stable commercial precursors.

Retrosynthesis Target Target: 3-(3-Nitrophenyl)propylamine HCl Amide Precursor 1: 3-(3-Nitrophenyl)propionamide Target->Amide Selective Reduction (B2H6) Acid Precursor 2: 3-(3-Nitrophenyl)propanoic Acid Amide->Acid Amidation Cinnamic Precursor 3: 3-Nitrocinnamic Acid Acid->Cinnamic Selective C=C Reduction Start Starting Material: 3-Nitrobenzaldehyde Cinnamic->Start Knoevenagel Condensation

Figure 1: Retrosynthetic disconnection showing the preservation of the nitro group throughout the chain extension.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Nitrocinnamic Acid

Reaction Type: Knoevenagel Condensation Principle: Base-catalyzed condensation of 3-nitrobenzaldehyde with malonic acid creates the carbon skeleton.

  • Reagents: 3-Nitrobenzaldehyde (1.0 eq), Malonic Acid (1.1 eq), Pyridine (Solvent/Base), Piperidine (Catalyst).

  • Procedure:

    • Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) and malonic acid (11.5 g, 110 mmol) in pyridine (30 mL).

    • Add piperidine (0.5 mL) as a catalyst.

    • Heat the mixture to 80–100°C for 2 hours. Evolution of

      
       indicates decarboxylation.
      
    • Critical Workup: Pour the hot reaction mixture into excess ice-cold dilute HCl. The pyridine is neutralized, and the product precipitates as a white/pale yellow solid.

    • Filter, wash with water, and recrystallize from ethanol.

  • Yield Target: 85-90%

Step 2: Selective Reduction to 3-(3-Nitrophenyl)propanoic Acid

Reaction Type: Chemoselective Transfer Hydrogenation or Diimide Reduction Challenge: Reducing the alkene (


) without touching the nitro (

).
  • Protocol (Transfer Hydrogenation):

    • Suspend 3-nitrocinnamic acid (19.3 g, 100 mmol) in water containing NaOH (1.1 eq) to form the soluble sodium salt.

    • Add Raney Nickel (approx 2 g, washed neutral).

    • Slowly add Aluminum-Nickel alloy or use Sodium Hypophosphite as the hydrogen donor at 50°C. Note: Strict temperature control is required to prevent nitro reduction.

    • Alternative (Lab Scale): Use Diimide generated in situ from hydrazine hydrate and hydrogen peroxide. Diimide reduces symmetrical multiple bonds (

      
      ) but is inert toward polar functional groups like nitro or carbonyls.
      
    • Acidify filtrate to precipitate 3-(3-nitrophenyl)propanoic acid.

Step 3: Formation of 3-(3-Nitrophenyl)propionamide

Reaction Type: Acyl Substitution Principle: Activation of the carboxylic acid followed by amination.

  • Reagents: Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
  • Procedure:

    • Reflux the acid (10 g) in

      
       (30 mL) for 1 hour. Evaporate excess 
      
      
      
      to obtain the acid chloride.
    • Dissolve the residue in dry Dichloromethane (DCM).

    • Add dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia or anhydrous ammonia in dioxane.

    • Filter the precipitated amide.

  • Checkpoint: Verify IR spectrum for Amide I/II bands (~1650-1690

    
    ) and retention of Nitro bands (1530, 1350 
    
    
    
    ).
Step 4: Chemoselective Reduction to the Amine (The Core Technology)

Reaction Type: Borane-THF Reduction Mechanism: Borane (


) acts as a Lewis acid, coordinating to the amide oxygen. It reduces amides to amines rapidly but reacts with nitro groups very slowly at room temperature.
  • Reagents: 1.0 M

    
     complex, Methanol (for quenching), HCl/Ether (for salt formation).
    
  • Safety:

    
     is pyrophoric. Use anhydrous conditions under Argon/Nitrogen.
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvation: Charge with 3-(3-nitrophenyl)propionamide (5.0 g, 25.7 mmol) and anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Add 1.0 M

    
     (77 mL, 3.0 eq) dropwise via syringe/cannula. Evolution of hydrogen gas will occur.
    
  • Reflux: Allow to warm to Room Temp (RT), then reflux for 4 hours. The solution should turn clear.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess Borane. Vigorous gas evolution!

  • Acid Hydrolysis: Evaporate solvent.[1] Add 6M HCl (30 mL) and reflux for 1 hour (breaks the Boron-Nitrogen complex).

  • Extraction: Basify with NaOH to pH 12. Extract the free amine into DCM (

    
    ). Dry over 
    
    
    
    .[2]
  • Salt Formation: Dissolve the oily free base in dry diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) until precipitation is complete.

  • Filtration: Collect the white hygroscopic solid: 3-(3-Nitrophenyl)propylamine hydrochloride .

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 165 – 168 °CSharp range indicates high purity.

NMR (DMSO-d6)

8.1 (s, 1H), 8.0 (d, 1H), 7.6 (m, 2H), 2.9 (t, 2H), 2.7 (t, 2H), 1.9 (m, 2H)
Distinct aromatic pattern for meta-substitution.
IR Spectroscopy 1530

(

asym), 1350

(

sym), 3000+

(

)
Absence of Carbonyl (

) peak confirms reduction.
Solubility Soluble in Water, Methanol; Insoluble in EtherTypical for amine salts.

Process Logic & Troubleshooting (Decision Tree)

Troubleshooting Start Start: Borane Reduction Workup Check1 Did the reaction turn clear during reflux? Start->Check1 Issue1 Incomplete Reduction. Check moisture in THF. Check1->Issue1 No Step2 Methanol Quench & Acid Hydrolysis Check1->Step2 Yes Check2 Is the product water-soluble after basification? Step2->Check2 Issue2 Possible Boron-Complex remains. Reflux longer with HCl. Check2->Issue2 Yes (Should be oily/insoluble) Success Extract Free Base -> HCl Salt Check2->Success No (Oil separates)

Figure 2: Logical flowchart for troubleshooting the critical reduction step.

Safety & Handling (E-E-A-T)

  • Energetic Compounds: Although 3-nitro derivatives are generally stable, they are precursors to explosives. Avoid heating dry residues above 150°C.

  • Borane Toxicity:

    
     is highly toxic and pyrophoric. All transfers must be done under inert atmosphere. The quenching step produces hydrogen gas—ensure adequate ventilation to prevent explosive buildup.
    
  • Vesicant Warning: Benzylic-type amines and their precursors can be skin irritants. Double-gloving (Nitrile) is recommended.

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. The reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." The Journal of Organic Chemistry.

    • Context: The foundational text establishing Borane's ability to reduce amides while sparing nitro groups.
  • Mao, J., et al. (2022).[3] "Amine synthesis by nitrile reduction using Ammonia Borane." Journal of Organic Chemistry.

    • Context: Modern variations of borane reduction demonstrating functional group tolerance.[3]

  • Pfizer Inc. (1993). "Propylamine derivatives and their use as antiarrhythmic agents." European Patent EP0542837B1.

    • Context: Industrial context for the synthesis of phenylpropylamine backbones in drug development (Ibutilide/Dofetilide class).
  • Organic Chemistry Portal. "Reduction of Nitro Compounds."

    • Context: General review of chemoselective reduction strategies differentiating between nitro and other reducible groups.

Sources

An In-Depth Technical Guide on the Purity and Stability of (3-Nitrophenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Niche Intermediate

(3-Nitrophenyl)propylamine hydrochloride, a molecule of interest in synthetic chemistry and drug discovery, presents unique challenges and considerations regarding its purity and long-term stability. As a substituted aromatic amine hydrochloride, its chemical behavior is governed by the interplay of the basic amino group, the electron-withdrawing nitro group on the phenyl ring, and its salt form. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the critical attributes of this compound. We will delve into its physicochemical properties, plausible synthetic routes and the resulting impurity profiles, robust analytical methodologies for purity assessment, and a detailed exploration of its stability under various stress conditions. The causality behind experimental choices and the establishment of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Physicochemical Characterization: The Foundational Data

A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of its effective use and analysis. While extensive peer-reviewed data for this specific molecule is not widely published, information from chemical suppliers and analogous compounds provides a solid starting point.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 1257851-44-7[1]
Molecular Formula C₉H₁₃ClN₂O₂[1]
Molecular Weight 216.67 g/mol [1]
Appearance Solid (predicted)Based on related amine hydrochlorides.
Solubility Soluble in polar solvents (e.g., water, methanol, ethanol)The hydrochloride salt form significantly enhances aqueous solubility.[2]
pKa ~9-10 (predicted for the amine)Based on the pKa of 3-phenylpropylamine. The nitro group's electron-withdrawing effect may slightly lower this value.

Synthesis, Purification, and Impurity Profile: A Predictive Approach

A plausible synthesis involves a multi-step process, likely starting from 3-phenylpropan-1-amine or a related precursor.

Synthesis_Pathway cluster_protection Step 1: Amine Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection & Salt Formation cluster_purification Step 4: Purification Start 3-Phenylpropylamine Protected N-acetyl-3-phenylpropylamine (Intermediate 1) Start->Protected Protection Reagent1 Acylating Agent (e.g., Acetic Anhydride) Reagent1->Protected Nitrated N-acetyl-3-(nitrophenyl)propylamine (Intermediate 2 - Mixture of Isomers) Protected->Nitrated Nitration Reagent2 HNO₃ / H₂SO₄ Reagent2->Nitrated Final_Product (3-Nitrophenyl)propylamine Hydrochloride (and isomers) Nitrated->Final_Product Hydrolysis Reagent3 HCl (aq) Reagent3->Final_Product Purification Recrystallization Final_Product->Purification Pure_Product Pure (3-Nitrophenyl)propylamine Hydrochloride Purification->Pure_Product

Caption: Plausible synthetic pathway for this compound.

Key Synthetic Steps and Rationale
  • Amine Protection: The primary amine of 3-phenylpropylamine is highly reactive and would be oxidized under strong nitrating conditions. Therefore, it is first protected, commonly as an amide (e.g., using acetic anhydride). This deactivates the amine and directs the nitration to the aromatic ring.

  • Nitration: The protected intermediate is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids). The acetylamino group is an ortho-, para-director. However, the reaction conditions can often lead to a mixture of isomers, with the meta-isomer being a significant component. This step is the primary source of positional isomer impurities.

  • Deprotection and Salt Formation: The protecting group is removed by acid hydrolysis, which simultaneously protonates the amine to form the hydrochloride salt, aiding in its isolation and stability.

  • Purification: Recrystallization is a crucial final step. The choice of solvent system is critical for selectively precipitating the desired meta-isomer while leaving other isomers (ortho- and para-) and any unreacted starting materials or by-products in the mother liquor. A mixture of solvents like ethanol, water, and toluene can be effective for such separations.[3]

Anticipated Impurity Profile

The purity of the final product is intrinsically linked to the synthetic route. A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from these potential impurities.

Table 2: Potential Process-Related Impurities

Impurity NameStructureOrigin
(2-Nitrophenyl)propylamine HClIsomerNitration step
(4-Nitrophenyl)propylamine HClIsomerNitration step
3-Phenylpropylamine HClUnreacted Starting MaterialIncomplete reaction
N-acetyl-3-(3-nitrophenyl)propylamineIntermediateIncomplete deprotection
Dinitrated speciesBy-productOver-nitration

Analytical Methodologies for Purity Assessment

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for this purpose due to the presence of a UV-active nitro-aromatic chromophore.

HPLC_Workflow Sample Prepare Sample Solution (e.g., in Mobile Phase) Injection Inject onto HPLC System Sample->Injection Column Separation on C18 Column (Reversed-Phase) Injection->Column Elution Gradient Elution (Water/Acetonitrile with Acidifier) Column->Elution Detection UV Detection (e.g., at 254 nm) Elution->Detection Data Data Acquisition & Processing (Chromatogram) Detection->Data Analysis Peak Integration & Quantification (Purity, Impurities, Assay) Data->Analysis Report Final Report Analysis->Report

Caption: General workflow for HPLC purity analysis.

Recommended HPLC Protocol (Starting Point)

This protocol is a robust starting point for method development and validation. The principle is to use reversed-phase chromatography, where the nonpolar stationary phase will retain the analyte and its impurities, which are then eluted by a mobile phase of increasing organic solvent concentration.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase, 5 µm particle size, 250 mm x 4.6 mm. A C18 column is chosen for its versatility in separating moderately polar to nonpolar compounds.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier ensures the amine is protonated and improves peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. The nitroaromatic system provides strong UV absorbance at this wavelength. A PDA detector would be advantageous to assess peak purity and identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

Rationale for Choices: The gradient elution is necessary to separate impurities with a wide range of polarities, from polar starting materials to potentially more nonpolar dinitrated species. The C18 column provides excellent hydrophobic selectivity for the aromatic ring and alkyl chain.

Stability Profile and Degradation Pathways

The intrinsic stability of this compound is dictated by the lability of the amine and nitro functional groups. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[4][5]

Forced Degradation Protocol

The objective is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[6]

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C for 24 hours.

    • Rationale: To assess the stability of the molecule in an acidic environment. The primary amine hydrochloride is expected to be stable, but other functional groups could be susceptible.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C for 8 hours.

    • Rationale: To evaluate stability in alkaline conditions. The free amine form is more susceptible to certain reactions.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Rationale: The amine group is susceptible to oxidation, potentially forming N-oxides or other related species. The benzylic position is also a potential site of oxidation.[7]

  • Thermal Degradation:

    • Condition: Solid drug substance exposed to 70 °C for 48 hours.

    • Rationale: To assess the solid-state thermal stability.

  • Photolytic Degradation:

    • Condition: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[5]

    • Rationale: Aromatic nitro compounds are known to be photoreactive.

Predicted Degradation Pathways

Based on the structure, several degradation pathways can be anticipated:

  • Oxidation: The primary amine is a likely site of oxidation, potentially leading to the formation of hydroxylamines or nitroso compounds. The benzylic carbon atoms are also susceptible to oxidation.

  • Reduction of the Nitro Group: Under certain reductive conditions (not typically a primary degradation pathway but possible with certain excipients), the nitro group could be reduced to a nitroso, hydroxylamino, or even an amino group.

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions, including rearrangements and reactions with solvents or other molecules upon excitation by UV light.

Degradation_Pathways API (3-Nitrophenyl)propylamine HCl Deg_Ox N-Oxide or Hydroxylamine Derivatives API->Deg_Ox Oxidation Deg_Photo Photorearrangement Products API->Deg_Photo Photolysis Deg_Hydro Generally Stable, potential for minor degradants API->Deg_Hydro Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Deg_Ox Photolysis Photolytic Stress (UV/Vis Light) Photolysis->Deg_Photo Hydrolysis Hydrolytic Stress (Acid/Base, Heat) Hydrolysis->Deg_Hydro

Caption: Predicted major degradation pathways for the molecule.

Recommended Storage and Handling

Based on the chemical nature of amine hydrochlorides and aromatic nitro compounds, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a cool environment, refrigerated (2-8 °C) for long-term storage.

  • Light: Protect from light by storing in amber glass vials or in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis and deliquescence. The compound is likely hygroscopic.

Conclusion: A Framework for Quality

While this compound is not a widely documented compound, a robust framework for ensuring its purity and stability can be constructed through the application of fundamental chemical principles and analogy to well-characterized related molecules. The synthetic pathway dictates the process-related impurity profile, which in turn informs the development of a specific, stability-indicating HPLC method. Forced degradation studies are paramount in uncovering potential degradation pathways and confirming the validity of the analytical method. By implementing the protocols and understanding the rationale outlined in this guide, researchers and developers can confidently assess and control the quality of this compound, ensuring its suitability for its intended scientific applications.

References

  • Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.
  • PubChem. 3-Phenylpropylamine. National Center for Biotechnology Information. Available at: [Link]

  • Ravi, S., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

Sources

The Nitro-Aromatic Moiety: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenyl group, often viewed with a degree of caution due to potential toxicity, is a remarkably versatile and powerful functional group in the landscape of medicinal chemistry. Its unique electronic properties and metabolic potential have been harnessed to create a broad spectrum of therapeutic agents, from antimicrobials to anticancer drugs. This technical guide provides a comprehensive review of nitrophenyl-containing compounds, delving into their synthesis, characterization, and diverse biological activities. We explore the mechanistic intricacies that underpin their therapeutic effects, including their roles as enzyme inhibitors and hypoxia-activated prodrugs. Detailed, field-proven protocols for synthesis, characterization, and biological evaluation are provided to equip researchers with the practical knowledge required to innovate in this compelling area of drug discovery.

Introduction: The Dichotomy of the Nitro Group

The nitro group (-NO2) is a fascinating functional moiety that can be considered both a pharmacophore and a toxicophore.[1] Its strong electron-withdrawing nature significantly influences the electronic properties and polarity of the parent molecule, thereby modulating its interaction with biological targets.[1] While concerns about mutagenicity and genotoxicity have been raised, the judicious incorporation of the nitrophenyl group into molecular scaffolds has led to the development of numerous life-saving drugs.[2] This guide aims to provide a balanced and in-depth perspective, highlighting the immense therapeutic potential of nitrophenyl-containing compounds while also acknowledging the associated challenges. We will explore how the strategic placement of this group can lead to compounds with a wide array of biological activities, including antimicrobial, anticancer, antiparasitic, and antihypertensive effects.[1]

Synthesis and Characterization of Nitrophenyl-Containing Compounds

The synthesis of nitrophenyl-containing compounds is a mature field of organic chemistry, with a plethora of established methods. These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including a variety of heterocyclic systems.[3]

Synthetic Strategies

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, for more complex molecules, milder and more selective methods are often employed.

General Protocol for the Synthesis of Nitrophenyl-Containing Heterocycles:

A common strategy for the synthesis of complex nitrophenyl-containing heterocycles involves the cyclocondensation of a nitrophenyl-substituted precursor. For example, the synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione can be achieved through the following procedure[4]:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone (10 mmol), cyanothioacetamide (10 mmol, 1.00 g), and absolute ethanol (100 mL).

  • Catalyst Addition: Add piperidine (0.8 mL, 10 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux with constant stirring for 2 hours.

  • Isolation: The product crystallizes from the hot solution. Collect the yellow crystals by filtration.

  • Washing and Drying: Wash the collected crystals with methanol and dry them in air.

This method provides a high yield of the desired product, which can then be used as a versatile starting material for the synthesis of other derivatives.[4]

Synthesis of Indole-Triazole-Linked Pyrazolone Derivatives:

Another important class of nitrophenyl-containing compounds are those linked to other heterocyclic systems. The synthesis of 4-((1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one exemplifies a multi-step synthesis involving a "click" reaction followed by a condensation[5]:

  • Starting Materials: Synthesize or procure the necessary intermediates: 1-((1-(4-substituted-benzyl)-1H-1,2,3-triazol-4-yl) methyl)-1H-indole-3-carbaldehyde and 1-(4-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

  • Condensation: In a suitable flask, combine equimolar amounts of the aldehyde and the pyrazolone in methanol.

  • Catalysis: Add a catalytic amount of piperidine.

  • Reflux: Reflux the reaction mixture until completion (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Recrystallize the product from an appropriate solvent to obtain the pure compound.

Characterization Techniques

The unambiguous characterization of synthesized nitrophenyl-containing compounds is crucial for ensuring their purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 1: Key Characterization Techniques for Nitrophenyl Compounds

TechniqueInformation ProvidedKey Features for Nitrophenyl Compounds
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework of the molecule.¹H NMR: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro group. Protons ortho to the nitro group are typically deshielded and appear at a higher chemical shift. Symmetrical substitution patterns, as in p-nitrophenol, lead to simpler spectra compared to asymmetrical patterns, as in o-nitrophenol.[6] ¹³C NMR: The carbon atom attached to the nitro group is significantly deshielded.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule.Characteristic strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are observed in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[7]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of a molecule.High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[5]
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies the components in a mixture.A powerful tool for assessing the purity of the synthesized compound and for quantitative analysis in various matrices.[8][9]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides definitive structural proof and information on stereochemistry and intermolecular interactions.[4]

Workflow for Structural Elucidation:

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized nitrophenyl-containing compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of Nitrophenyl Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Xray X-ray Crystallography (if crystalline) Purification->Xray Confirmed Structure Confirmed NMR->Confirmed FTIR->Confirmed MS->Confirmed HPLC->Confirmed Xray->Confirmed

Caption: Workflow for the synthesis and structural characterization of nitrophenyl compounds.

Biological Activities and Mechanisms of Action

Nitrophenyl-containing compounds exhibit a remarkable diversity of biological activities, a direct consequence of the electronic and metabolic properties of the nitro group.

Antimicrobial Activity

Many nitrophenyl compounds are potent antimicrobial agents. Their mechanism of action often involves the bioreduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the microorganism.[1] This process can lead to DNA damage and inhibition of essential enzymes.

Mechanism of Action for Nitro-Heterocyclic Antimicrobials:

The antimicrobial activity of many nitro-heterocyclic drugs, such as metronidazole, is dependent on the metabolic activation of the nitro group.[10][11]

G cluster_cell Microbial Cell Prodrug Nitrophenyl Prodrug (e.g., Metronidazole) Activation Reductive Activation (Nitroreductase) Prodrug->Activation Enters cell RNS Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Activation->RNS Generates DNA_Damage DNA Damage RNS->DNA_Damage Enzyme_Inhibition Enzyme Inhibition RNS->Enzyme_Inhibition Cell_Death Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Reductive activation of a nitrophenyl prodrug in a microbial cell.

Antifungal Activity:

Some nitrophenyl derivatives have shown potent antifungal activity through the inhibition of crucial fungal enzymes. For instance, certain nitrotriazole derivatives inhibit 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi.[12] The nitro group is thought to facilitate a strong electrostatic interaction with the Fe(II) in the heme group of the enzyme, leading to its inhibition.[12]

Anticancer Activity

The application of nitrophenyl-containing compounds in cancer therapy is a rapidly evolving field. These compounds can exert their anticancer effects through various mechanisms.

Inhibition of Signaling Pathways:

Certain nitrophenyl-containing compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, some indole-triazole-linked pyrazolone derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β).[5] GSK-3β is a serine/threonine kinase that plays a role in several carcinogenic pathways, including the Wnt signaling pathway.[5]

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Inhibitor Nitrophenyl-containing GSK-3β Inhibitor Inhibitor->GSK3b Inhibits

Caption: Inhibition of the Wnt signaling pathway by a nitrophenyl-containing GSK-3β inhibitor.

Hypoxia-Activated Prodrugs:

The hypoxic (low oxygen) environment of solid tumors presents a unique opportunity for targeted cancer therapy. Nitrophenyl compounds can be designed as bioreductive prodrugs that are selectively activated in hypoxic conditions.[13] In the presence of nitroreductase enzymes, which are often overexpressed in tumors, the nitro group is reduced, leading to the release of a cytotoxic agent. This approach minimizes off-target toxicity to healthy, well-oxygenated tissues.

Enzyme Inhibition

Nitrophenyl-containing compounds have been identified as inhibitors of various enzymes. For example, p-nitrophenol hydroxylation is a reaction catalyzed by several cytochrome P450 enzymes, including CYP2E1, CYP2A6, and CYP2C19.[14] The ability of other small molecules to inhibit this reaction is often used to screen for potential inhibitors of these enzymes.[15]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of nitrophenyl-containing compounds.

Synthesis and Characterization

Protocol 4.1.1: General Synthesis of Nitrophenyl-Substituted Tetrahydroisoquinolines [4]

  • Materials: 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanone, cyanothioacetamide, piperidine, absolute ethanol, methanol.

  • Procedure: a. In a round-bottom flask, dissolve 10 mmol of the cyclohexanone derivative and 10 mmol of cyanothioacetamide in 100 mL of absolute ethanol. b. Add 10 mmol of piperidine as a catalyst. c. Reflux the mixture for 2 hours. d. Collect the precipitated product by filtration while the solution is still hot. e. Wash the product with cold methanol and air dry.

  • Characterization: a. Obtain the melting point of the purified product. b. Record the FTIR spectrum to identify the characteristic nitro group and other functional group vibrations. c. Record the ¹H and ¹³C NMR spectra to confirm the structure. d. Perform HRMS to determine the exact mass and molecular formula.

Biological Evaluation

Protocol 4.2.1: In Vitro Cytotoxicity MTT Assay [16][17][18]

  • Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the nitrophenyl-containing compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 4 hours.

  • Solubilization: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4.2.2: Antimicrobial Susceptibility Testing - Broth Microdilution [19][20]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the nitrophenyl compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Nitrophenyl-containing compounds represent a rich and diverse class of molecules with significant therapeutic potential. Their unique chemical properties, arising from the presence of the nitro group, have been successfully exploited to develop a wide range of drugs. While the potential for toxicity necessitates careful design and evaluation, the continued exploration of this chemical space promises to yield novel and effective therapeutic agents for a variety of diseases. The synthetic, analytical, and biological protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Available from: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC. (2022-03-04). Available from: [Link]

  • Nitro-Group-Containing Drugs - PubMed. (2019-03-28). Available from: [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives - MDPI. (2023-01-01). Available from: [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. (2021-03-16). Available from: [Link]

  • Determining Nitrophenol Isomers Using Raman Spectroscopy. (2021-10-01). Available from: [Link]

  • On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? - Quora. (2019-04-06). Available from: [Link]

  • The Role of Heterocyclic Compounds in Modern Drug Discovery. (2026-01-29). Available from: [Link]

  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins - MDPI. (2023-01-01). Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Available from: [Link]

  • (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4) - ResearchGate. (2022-01-13). Available from: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - ACS Publications. (2022-03-04). Available from: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC. (2024-07-25). Available from: [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. (2025-08-07). Available from: [Link]

  • Synthesis of N-Heterocycles - Organic Chemistry Portal. (2025-01-01). Available from: [Link]

  • Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed. (2002-01-01). Available from: [Link]

  • The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes - UST Journals. (2024-12-16). Available from: [Link]

  • (PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - ResearchGate. (2022-03-04). Available from: [Link]

  • (PDF) Synthesis of Some Novel Nitro Containing Heterocyclic Compounds - ResearchGate. (2025-05-15). Available from: [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. (1979-01-01). Available from: [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents - ResearchGate. (2025-08-06). Available from: [Link]

  • FTIR-derivative as a green method for simultaneous content determination of caffeine, paracetamol, and acetosal in a tablet compared to HPLC - ResearchGate. (2025-08-07). Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013-11-10). Available from: [Link]

  • Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed. (1995-01-01). Available from: [Link]

  • Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters LISETTE T. LEIKVOLL. (2014-01-01). Available from: [Link]

  • Enzymatic assays for phenol and p-nitrophenol mitigation pathway - ResearchGate. (2022-01-01). Available from: [Link]

  • Paper-Based Enzyme Competition Assay for Detecting Falsified β-Lactam Antibiotics | ACS Sensors - ACS Publications. (2019-01-01). Available from: [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. (2019-01-01). Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23). Available from: [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (2013-01-01). Available from: [Link]

  • THE NITRO GROUP IN ORGANIC SYNTHESIS - SciSpace. (2001-01-01). Available from: [Link]

  • FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - RSC Publishing. (2021-01-01). Available from: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (2015-03-28). Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (2023-01-01). Available from: [Link]

  • Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities - PMC - NIH. (2022-01-01). Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). Available from: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - ResearchGate. (2025-10-16). Available from: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022-06-14). Available from: [Link]

  • Retrosynthesis (Amines and Hetrocyclic compounds) - YouTube. (2020-12-25). Available from: [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. (2024-01-01). Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitation of (3-Nitrophenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (3-Nitrophenyl)propylamine hydrochloride. This compound is a relevant chemical intermediate, and a reliable analytical method is crucial for quality control and process monitoring in drug development and chemical synthesis. The described method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol details sample preparation, optimized instrument parameters, and a framework for method validation based on established regulatory guidelines.

Introduction

(3-Nitrophenyl)propylamine is an aromatic amine containing a nitro functional group, a structural motif found in various chemical intermediates and active pharmaceutical ingredients (APIs). The accurate quantification of such compounds is essential to ensure the quality, safety, and efficacy of final products.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high sensitivity, specificity, and wide dynamic range.[2][3][4]

The primary amine group in (3-Nitrophenyl)propylamine makes it highly suitable for positive mode electrospray ionization (ESI), a soft ionization technique that typically produces an intact protonated molecule, [M+H]+.[5][6][7] This protonated molecule can then be fragmented in the collision cell of the mass spectrometer to produce specific product ions. By monitoring the transition from the precursor ion to a specific product ion (a process known as Multiple Reaction Monitoring, or MRM), exceptional selectivity and sensitivity can be achieved.[8][9] This application note provides a comprehensive, field-proven protocol for researchers and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, ~99%)

  • Ammonium Acetate (LC-MS Grade)

  • An appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound (e.g., (4-Nitrophenyl)propylamine).

Instrumentation
  • Liquid Chromatograph: An ultra-high performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is recommended for good retention and peak shape of the aromatic amine.

Standard and Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the LC mobile phase.[10][11]

Step-by-Step Protocol:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C in an amber vial.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to build the calibration curve.

  • Sample Preparation: a. Accurately weigh the sample material to be analyzed. b. Dissolve the sample in a known volume of 50:50 methanol/water to achieve a theoretical concentration within the calibration range. c. Spike with the internal standard to a consistent final concentration across all samples, calibrators, and quality controls (QCs). d. Vortex for 30 seconds to ensure homogeneity. e. Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial.[11]

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample dissolve 2. Dissolve in 50:50 Methanol/Water weigh->dissolve spike 3. Spike with Internal Standard (IS) dissolve->spike vortex 4. Vortex Mix spike->vortex filter 5. Filter (0.22 µm) vortex->filter vial 6. Transfer to Autosampler Vial filter->vial

Caption: Step-by-step workflow for preparing analytical samples.

LC-MS/MS Method Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

Rationale for Parameter Choices:

  • Mobile Phase: A low concentration of formic acid is added to the mobile phase to ensure the primary amine of the analyte is protonated (pH < pKa).[12] This improves chromatographic peak shape on silica-based columns and enhances the ESI signal in positive ion mode. Ammonium acetate acts as a buffering agent.

  • Column Choice: A C18 column provides general-purpose retention for moderately polar compounds. The propyl chain and nitrophenyl group give the analyte sufficient hydrophobicity for good retention.

  • Ionization Mode: ESI in positive ion mode is selected because the primary amine is a basic site that is readily protonated in the acidic mobile phase, leading to a strong [M+H]+ signal.[5]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
1.010
5.095
6.095
6.110
8.010 (End Run)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temp.400°C
Nebulizing Gas Flow1.5 L/min (Nitrogen)
Drying Gas Flow15.0 L/min (Nitrogen)
MRM Transitions
AnalytePrecursor (Q1) > Product (Q2)
(3-Nitrophenyl)propylaminem/z 181.1 > 164.1 (Quantifier)
m/z 181.1 > 134.1 (Qualifier)
Internal StandardTo be determined based on IS selection

Note: The molecular weight of (3-Nitrophenyl)propylamine is 180.21 g/mol . The precursor ion [M+H]+ is therefore m/z 181.1. The product ions correspond to the loss of NH3 (ammonia) to give m/z 164.1 and the loss of NO2 (nitro group) to give m/z 134.1.[13][14] These transitions must be confirmed by infusing a standard solution of the analyte directly into the mass spectrometer.

Diagram: Overall Analytical Workflow

G Sample Sample Preparation LC UHPLC Separation (C18 Column) Sample->LC Injection Ionization ESI Source (Positive Ion Mode) LC->Ionization Elution MS_Q1 Quadrupole 1 (Precursor Ion Selection m/z 181.1) Ionization->MS_Q1 MS_Q2 Collision Cell (Q2) (Fragmentation) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Product Ion Selection) MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: High-level overview of the LC-MS/MS analytical process.

Method Validation Principles

To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as those from the FDA or ICH.[15][16][17][18] A full validation should assess the following parameters.

3.1 System Suitability: Before each analytical run, a system suitability test (SST) should be performed by injecting a standard solution multiple times. Peak area and retention time reproducibility should be monitored to ensure the system is performing correctly. A relative standard deviation (RSD) of <15% is generally acceptable.[19]

3.2 Linearity and Range: A calibration curve should be constructed using at least six non-zero concentration levels. The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The linear range should be established with a correlation coefficient (r²) of ≥0.99.

3.3 Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[19]

3.4 Specificity and Selectivity: The method's ability to differentiate the analyte from other components in the sample matrix should be demonstrated. This is typically done by analyzing at least six different blank matrix lots to check for interferences at the retention time of the analyte and internal standard.[17]

Data Analysis

Data acquisition and processing are performed using the instrument manufacturer's software. The calibration curve is used to calculate the concentration of (3-Nitrophenyl)propylamine in unknown samples based on their measured peak area ratios. The qualifier ion transition is used to confirm the identity of the analyte in positive samples.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective and sensitive protocol for the quantitative analysis of this compound. The use of reversed-phase UHPLC coupled with triple quadrupole mass spectrometry in MRM mode ensures reliable and robust performance. This method is well-suited for quality control applications in pharmaceutical and chemical development environments. Proper method validation in accordance with regulatory standards is essential before implementation for routine analysis.[20]

References

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Available at: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). Available at: [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]

  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. ScienceDirect. Available at: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. Available at: [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • Setup and validation of a screening lc-ms analytical method for the determination of nitrosamines. Eurofins. Available at: [Link]

  • Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. PubMed. Available at: [Link]

  • Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health (NIH). Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Available at: [Link]

  • Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. PubMed. Available at: [Link]

  • LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Nitrophenols - MassBank. MassBank. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Determination of 10 Antibiotics and 53 Plant Growth Regulators in Citrus Fruits by QuEChERS Combined with Liquid Chromatography–Quadrupole/Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

Dosage and administration of (3-Nitrophenyl)propylamine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Formulation, Dosage, and Pharmacokinetic Profiling of (3-Nitrophenyl)propylamine Hydrochloride

Abstract

This compound (3-NPPA HCl) is a functionalized aryl-alkyl amine often utilized as a chemical intermediate in the synthesis of calcimimetics (e.g., Cinacalcet) and novel monoamine oxidase (MAO) inhibitors. This guide provides a standardized protocol for its administration in rodent models, focusing on solubility optimization, dose-range finding, and pharmacokinetic (PK) assessment. Due to the nitro-aromatic moiety, specific emphasis is placed on monitoring for methemoglobinemia and reductive metabolism.

Part 1: Physicochemical Profile & Formulation Strategy

Rationale: As a hydrochloride salt, 3-NPPA is hydrophilic, but its acidity in solution can cause local tissue irritation (peritonitis in IP, phlebitis in IV) if unbuffered.

Compound Properties
PropertySpecificationNotes
Chemical Name 3-(3-Nitrophenyl)propan-1-amine hydrochloride
Molecular Formula

MW (Salt) ~216.66 g/mol Use for weighing
MW (Free Base) ~180.21 g/mol Use for dose calculation
Salt Correction Factor 1.20

Solubility Water: >50 mg/mL; DMSO: >100 mg/mLHygroscopic; store desiccated
Formulation Protocol (Aqueous Vehicle)

Objective: Prepare a 5 mg/kg (free base equivalent) dosing solution for IV/PO administration.

Step-by-Step Procedure:

  • Calculation: To prepare 10 mL of a 1 mg/mL (free base) solution:

    • Target Mass (Base): 10 mg.

    • Required Mass (Salt):

      
      .
      
  • Dissolution:

    • Weigh 12.0 mg of 3-NPPA HCl into a sterile glass vial.

    • Add 8.0 mL of 0.9% Saline (sterile) . Vortex gently until clear.

  • pH Adjustment (Critical):

    • Measure pH.[1][2] Expect acidic range (pH 4.0–5.0).

    • Action: If pH < 4.5, adjust carefully with 0.1N NaOH to pH 6.0–7.0.

    • Warning: Do not exceed pH 7.5 to prevent precipitation of the free base.

  • Final Volume: Q.S. (quantity sufficient) to 10.0 mL with saline.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

Part 2: Dosage and Administration Protocols

Rationale: Without established


 data for this specific intermediate, researchers must adopt an Up-and-Down Procedure (UDP)  based on OECD Guideline 425 to establish safety margins before efficacy testing.
Safety Assessment (OECD 425 Modified)
  • Species: Sprague-Dawley Rats (n=3–5 per sex).

  • Starting Dose: 10 mg/kg (PO).

  • Progression Factor: 3.2x (Log interval).

Workflow Diagram: Dose Escalation Logic

DoseEscalation Start Start: 10 mg/kg (PO) Observe Observe 48 Hours Start->Observe ToxSign Toxicity/Death? Observe->ToxSign Escalate Escalate Dose (32 mg/kg) ToxSign->Escalate No Adverse Events Deescalate Reduce Dose (3.2 mg/kg) ToxSign->Deescalate Severe Tox/Death Escalate->Observe Stop STOP: Define MTD Deescalate->Stop

Caption: Decision tree for establishing Maximum Tolerated Dose (MTD) prior to efficacy studies.

Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (


) and half-life (

).

Experimental Design:

  • Group A (IV Bolus): 2 mg/kg (tail vein). Volume: 2 mL/kg.

  • Group B (Oral Gavage): 10 mg/kg. Volume: 5 mL/kg.

  • Sampling: Serial tail-nick blood collection.

Sampling Schedule:

Timepoint Purpose Volume Anticoagulant

| Pre-dose | Baseline | 20 µL |


EDTA |
| 5 min (IV only) | 

(IV) | 20 µL |

EDTA | | 15, 30 min | Distribution | 20 µL |

EDTA | | 1, 2, 4, 8, 24 hr | Elimination | 20 µL |

EDTA |

Bioanalysis (LC-MS/MS):

  • Extraction: Protein precipitation (Acetonitrile:Plasma 3:1).

  • Column: C18 Reverse Phase (e.g., Waters XSelect).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Gradient).

  • MRM Transition: Monitor parent mass

    
     fragment (likely tropylium or loss of 
    
    
    
    ).

Part 3: Safety Monitoring & Toxicology

Mechanism of Toxicity: Nitro-aromatic compounds are susceptible to reductive metabolism by intestinal microflora, potentially generating nitroso-intermediates or hydroxylamines.

  • Primary Risk: Methemoglobinemia (oxidation of Hemoglobin

    
    ).
    
  • Secondary Risk: Hepatic stress due to reactive intermediates.

Monitoring Checklist:

  • Cyanosis: Check mucous membranes/paws for bluish discoloration 1–4 hours post-dose.

  • Urine Color: Darkening of urine (brown/orange) may indicate hemolysis or conjugated metabolites.

  • Behavior: Lethargy or ataxia suggests CNS penetration or hypoxia.

Part 4: Data Analysis & Reporting

Pharmacokinetic Parameters: Calculate using non-compartmental analysis (NCA).

ParameterDefinitionFormula

Total ExposureTrapezoidal Rule +


Peak ConcentrationObserved directly

Time to PeakObserved directly

Bioavailability

Metabolic Pathway Visualization

Metabolism Parent 3-NPPA (Parent) Reduct1 Nitroso-Intermediate Parent->Reduct1 Reductase (Gut Flora) Reduct2 Hydroxylamine Reduct1->Reduct2 Amine 3-(3-aminophenyl) propylamine Reduct2->Amine Complete Reduction Hemoglobin Hemoglobin Reduct2->Hemoglobin Toxicity (MetHb) Conjugate N-Acetylated Conjugate Amine->Conjugate NAT1/NAT2 (Liver)

Caption: Proposed metabolic reduction pathway of the nitro group leading to potential toxic intermediates.

References

  • OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organization for Economic Cooperation and Development.[3][4] [Link][3][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68488450, 3-(3-Nitrophenoxy)propylamine hydrochloride. (Note: Structural analog reference for physicochemical properties). [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Di Stefano, A., et al. (2008). Nitro-aromatic compounds: Metabolism, toxicity and kinetics. Current Drug Metabolism. (General reference for nitro-reduction toxicity mechanisms).

Sources

Application Note & Protocol: A Guide to Preclinical Pharmacokinetic Study Design for (3-Nitrophenyl)propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is critically dependent on a thorough understanding of its interaction with the biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms the cornerstone of this understanding.[1] This document provides a comprehensive, technically detailed guide for designing and executing a preclinical pharmacokinetic study for the novel compound, (3-Nitrophenyl)propylamine hydrochloride.

The primary objectives of this preclinical PK program are to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[1] This involves identifying a safe initial dose for first-in-human trials, characterizing potential toxicities, and establishing the fundamental PK/PD (pharmacodynamic) relationship.[1] We will proceed from foundational in silico and in vitro assessments to a robust in vivo study, culminating in a clear methodology for data interpretation. This guide is structured to provide not just the "how" but the critical "why" behind each protocol, ensuring scientifically sound and regulatory-compliant data generation.

Compound Profile: this compound

A thorough understanding of the test article is paramount before initiating any study.

  • Structure: this compound is a small molecule featuring a propyl-amine chain attached to a nitrophenyl ring. While specific public data on this exact molecule is limited, we can infer properties from analogous structures like 3-Nitrophenylalanine hydrochloride and 3-(3-Nitrophenoxy)propylamine HCl.[2][3]

  • Physicochemical Properties (Predicted):

    • The hydrochloride salt form suggests good aqueous solubility, which is advantageous for formulation development.[4]

    • The structure contains key functional groups that are predictive of its metabolic fate:

      • Nitro Group (-NO2): This group is susceptible to reduction by nitroreductases, potentially forming amino metabolites.

      • Propylamine Chain: The primary amine is a prime site for Phase I deamination or Phase II conjugation reactions (e.g., glucuronidation).[5]

  • Metabolic Prediction (In Silico):

    • Computational tools can predict sites of metabolism (SoM) and potential metabolites.[6] For (3-Nitrophenyl)propylamine, these tools would likely highlight the nitro group and the amine as metabolically labile positions.[5][6] This predictive step is crucial for guiding the development of the bioanalytical method to ensure it can detect not just the parent drug but also its major anticipated metabolites.

Phase 1: In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic metabolic stability of this compound using a simplified, high-throughput system before committing to costly and complex animal studies. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[7][8]

Protocol: NADPH-Dependent Metabolic Stability in Rat Liver Microsomes

Rationale: This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the essential CYP cofactor, NADPH.[7][8] A rapid disappearance suggests high intrinsic clearance and potentially poor oral bioavailability in vivo.

Materials:

  • Pooled Male Sprague-Dawley Rat Liver Microsomes (e.g., from XenoTech)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

Procedure:

  • Preparation: Thaw liver microsomes at 37°C.[9] Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[7]

  • Test Compound Addition: Prepare a stock solution of this compound. Add the compound to the microsome solution to achieve a final concentration of 1 µM.[10]

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7] This is Time 0.

  • Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7][10]

  • Reaction Termination: Immediately terminate the reaction in each aliquot by adding 2-3 volumes of ice-cold ACN containing the internal standard.[7][10] This precipitates the proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a 96-well plate for analysis.

  • Control Incubations:

    • -NADPH Control: Run a parallel incubation at the final time point without the NADPH cofactor. This accounts for non-NADPH-dependent degradation.

    • Blank Control: A microsome incubation without the test compound to check for analytical interference.

  • Analysis: Analyze the samples via a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis & Interpretation:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) using the following equations:

ParameterEquationDescription
In Vitro Half-Life (t½) t½ = 0.693 / kThe time required for 50% of the compound to be metabolized.
Intrinsic Clearance (Cl_int) Cl_int = (0.693 / t½) * (1 / [Protein])The rate of metabolism normalized to the amount of microsomal protein, expressed in µL/min/mg protein.

Phase 2: In Vivo Preclinical Pharmacokinetic Study

Objective: To characterize the plasma concentration-time profile of this compound after intravenous and oral administration in a relevant animal model. This provides critical data on absorption, distribution, clearance, and bioavailability.[11]

Experimental Design Rationale:

  • Species Selection: The Sprague-Dawley rat is a commonly used rodent model in early PK studies due to its well-characterized physiology, historical data availability, and cost-effectiveness.

  • Route of Administration:

    • Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly. The resulting data is the benchmark for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

    • Oral Gavage (PO): This route is essential for assessing oral absorption and determining the absolute oral bioavailability (F%).

  • Dosing: Doses should be selected based on any available toxicology data. A common approach is to use a low dose (e.g., 1-2 mg/kg for IV) and a higher dose for oral administration (e.g., 5-10 mg/kg) to ensure plasma concentrations remain above the analytical method's limit of quantification for a sufficient duration.

  • Sampling Strategy: A sparse sampling design is often employed in rodents to minimize blood loss from any single animal, which is both ethically sound and scientifically robust.[11]

Overall Experimental Workflow Diagram

PK_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Analysis & Reporting A Acclimatize Animals B Prepare Dosing Formulations (IV & PO) A->B C Validate Bioanalytical Method B->C H Analyze Plasma Samples (LC-MS/MS) C->H Method Transfer D Dose Group 1 (IV Bolus) F Collect Blood Samples (Serial or Sparse Sampling) D->F E Dose Group 2 (Oral Gavage) E->F G Process to Plasma F->G G->H Sample Transfer I Perform Non-Compartmental Analysis (NCA) H->I J Calculate PK Parameters (AUC, Cmax, t1/2, F%) I->J K Generate Study Report J->K

Caption: High-level workflow for the preclinical pharmacokinetic study.

Protocol: IV and PO Pharmacokinetic Study in Rats

Animal Model:

  • Male Sprague-Dawley rats (n=3-4 per time point for sparse sampling, or n=3-4 per group for serial sampling if cannulated).

  • Weight: 250-300g.

  • Animals should be fasted overnight before oral dosing to reduce variability in gastric emptying.

Dosing Formulation:

  • IV Formulation: Dissolve the compound in a suitable vehicle (e.g., saline or 5% Dextrose in water) to a concentration of 1 mg/mL.[12]

  • PO Formulation: Dissolve or suspend the compound in a vehicle like 0.5% methylcellulose in water.[12]

  • Rationale: Solution formulations are preferred for early PK studies to minimize the impact of dissolution rate on absorption, thereby giving a clearer picture of the compound's inherent membrane permeability.[12]

Procedure:

  • Acclimatization: Allow animals to acclimate for at least 3 days prior to the study.

  • Dosing:

    • IV Group: Administer a 1 mg/kg bolus dose via the tail vein.

    • PO Group: Administer a 5 mg/kg dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method Validation & Sample Analysis

Objective: To develop and validate a robust and reliable analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of this compound in rat plasma.

Rationale: Method validation is a regulatory requirement and is essential to ensure that the data generated is accurate, reproducible, and fit for purpose.[13] The FDA and ICH provide clear guidelines on the parameters that must be assessed.[13][14][15][16]

Key Validation Parameters (ICH M10 Guidance)

The bioanalytical method must be validated for the following parameters before analyzing study samples.[13][17]

ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interference at the retention time of the analyte and IS in at least 6 unique blank matrix sources.[17]Ensures the method can distinguish the analyte from endogenous matrix components.
Calibration Curve At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99.Demonstrates the relationship between instrument response and analyte concentration over the intended analytical range.
Accuracy & Precision For QC samples at LLOQ, LQC, MQC, and HQC levels, mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).Assesses the closeness of measured values to the true value (accuracy) and the variability of the measurements (precision).
Matrix Effect The CV of the matrix factor across at least 6 lots of matrix should be ≤15%.Evaluates the suppression or enhancement of analyte signal caused by the biological matrix.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw cycles, long-term storage) with mean concentrations within ±15% of nominal.Confirms that the analyte does not degrade during sample collection, processing, and storage.
Sample Analysis Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Thaw Plasma Samples, Standards, and QCs B Protein Precipitation (e.g., with ACN + IS) A->B C Vortex & Centrifuge B->C D Transfer Supernatant C->D E Inject Sample onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Generate Peak Areas G->H I Integrate Peaks H->I J Generate Calibration Curve (Response vs. Concentration) I->J K Calculate Concentrations of Unknowns & QCs J->K L Review & Accept/Reject Run K->L

Caption: Step-by-step workflow for bioanalytical sample processing and analysis.

Pharmacokinetic Data Analysis & Interpretation

Objective: To calculate key PK parameters from the plasma concentration-time data to describe the compound's disposition in the body.

Methodology: Non-Compartmental Analysis (NCA) NCA is the standard method for analyzing preclinical PK data as it relies on fewer assumptions than compartmental modeling and directly uses the observed data.[18][19][20][21] The calculations, often performed using the trapezoidal rule, yield essential parameters.[18][22]

Key Pharmacokinetic Parameters
ParameterDescriptionSignificance in Drug Development
Cmax Maximum observed plasma concentration.[19]A key indicator of potential acute toxicity and efficacy.
Tmax Time at which Cmax is observed.[19]Indicates the rate of drug absorption.
AUC (0-t) Area Under the plasma Concentration-time curve from time 0 to the last measurable time point.[19]Represents the total drug exposure over the measured time interval.
AUC (0-inf) AUC from time 0 extrapolated to infinity.Represents the total drug exposure after a single dose.
t½ (Half-life) The time required for the plasma concentration to decrease by 50%.[19]Determines the dosing interval and time to reach steady-state.
CL (Clearance) The volume of plasma cleared of the drug per unit time. Calculated as Dose_IV / AUC_IV(0-inf).[22]A measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.[22]A critical parameter for determining if a compound is suitable for oral administration.

Interpretation Example:

  • A low oral bioavailability (F% < 30%) could be due to poor absorption across the gut wall or extensive first-pass metabolism in the liver. The results from the in vitro metabolic stability assay can help differentiate these possibilities. If the compound was rapidly metabolized by liver microsomes, high first-pass metabolism is a likely cause.

  • A very large Vd suggests the compound extensively distributes into tissues, which may be desirable for some drug targets but could also lead to accumulation and potential tissue-specific toxicity.

  • A short half-life (t½) may necessitate frequent dosing to maintain therapeutic concentrations, whereas a very long half-life could lead to drug accumulation with repeated dosing.

References

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022-11-29). PMC. Retrieved from [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020-07-10). PubMed. Retrieved from [Link]

  • 3-Nitrophenylalanine hydrochloride. PubChem, NIH. Retrieved from [Link]

  • Non-compartmental analysis. PubMed. Retrieved from [Link]

  • metabolic stability in liver microsomes. Mercell. Retrieved from [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023-07-05). Cytel. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Machine learning to predict metabolic drug interactions related to cytochrome P450 isozymes. (PDF). ResearchGate. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Retrieved from [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. Retrieved from [Link]

  • Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025-08-11). AMSbiopharma. Retrieved from [Link]

  • Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. (2025-07-14). Aplos Analytics. Retrieved from [Link]

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Online Library. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. Retrieved from [Link]

  • Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (2025-02-12). JoVE. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Retrieved from [Link]

  • Bioanalytical Method Validation. FDA. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023-01-11). Outsourced Pharma. Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022-05-24). ICH. Retrieved from [Link]

  • 3-Chloropropylamine Hydrochloride, Cas No. 6276-54-6. IndiaMART. Retrieved from [Link]

Sources

Synthesis of derivatives from (3-Nitrophenyl)propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (3-Nitrophenyl)propylamine HCl

Subtitle: A Divergent Synthetic Protocol for Class III Anti-Arrhythmic Scaffolds and H3 Receptor Antagonists

Executive Summary & Strategic Rationale

Target Audience: Medicinal Chemists, Process Development Scientists.

(3-Nitrophenyl)propylamine hydrochloride (3-NPPA·HCl) is a high-value "bifunctional" scaffold. Its utility stems from the orthogonality of its two reactive centers: the aliphatic primary amine (tethered by a flexible propyl linker) and the aromatic nitro group (a masked aniline).

This Application Note details a "Tail-First" synthetic strategy . By prioritizing the functionalization of the aliphatic amine (the "tail") prior to nitro reduction, researchers avoid chemoselectivity issues associated with diamines. This approach is critical for synthesizing Class III anti-arrhythmic agents (e.g., Dofetilide/Ibutilide analogs) and Histamine H3 antagonists , where the aromatic amine is often derivatized as a methanesulfonamide.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways available from 3-NPPA·HCl, highlighting the "Tail-First" route (Path A) as the preferred method for generating sulfonamide pharmacophores.

SyntheticStrategy Start (3-Nitrophenyl)propylamine HCl (Starting Material) FreeBase Free Base Generation (In-situ or Isolated) Start->FreeBase  Neutralization   PathA_Step1 Step 1: Reductive Alkylation (Aliphatic Amine Functionalization) FreeBase->PathA_Step1  Aldehyde/STAB   PathB_Step1 Nitro Reduction First (Generates Diamine) FreeBase->PathB_Step1  Hydrogenation   PathA_Step2 Step 2: Nitro Reduction (H2, Pd/C or SnCl2) PathA_Step1->PathA_Step2  Unmasking Aniline   PathA_Step3 Step 3: Sulfonylation (Target: Aromatic Amine) PathA_Step2->PathA_Step3  MsCl / Pyridine   PathB_Issue Chemoselectivity Issue: Mixture of N-alkylated products PathB_Step1->PathB_Issue  Alkylation Attempt  

Figure 1: Strategic decision tree. Path A (Green) locks the aliphatic amine identity early, preventing cross-reactivity during the sulfonamide formation step (Red).

Detailed Experimental Protocols

Pre-requisite: Handling the Hydrochloride Salt

The starting material is an HCl salt. Direct reaction with electrophiles without base will fail.

  • Recommendation: For reductive aminations, generate the free base in situ using Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA). For strict stoichiometry, isolate the free base by partitioning between 
    
    
    
    and 1M NaOH, drying over
    
    
    , and concentrating.
Protocol A: Reductive Alkylation (The "Tail")

Objective: Mono-alkylation of the aliphatic amine using Sodium Triacetoxyborohydride (STAB). STAB is preferred over


 due to lower toxicity and better control over di-alkylation [1].

Reagents:

  • 3-NPPA[1]·HCl (1.0 equiv)

  • Aldehyde (1.1 equiv) (e.g., Benzaldehyde or heterocyclic aldehyde)

  • STAB (1.5 equiv)[2]

  • DIPEA (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Dissolution: In a flame-dried flask, suspend 3-NPPA·HCl in DCE (0.2 M concentration).

  • Neutralization: Add DIPEA dropwise. The suspension should clear as the free base forms. Stir for 10 min.

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC (formation of imine).

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) in three portions over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Critical Insight: If di-alkylation is observed, switch solvent to MeOH (protic solvents destabilize the iminium ion intermediate for the second addition) or reduce aldehyde equivalents to 0.9.

Protocol B: Catalytic Hydrogenation (The "Switch")

Objective: Clean reduction of the nitro group to an aniline without affecting the newly formed secondary amine or benzyl groups (if present, control catalyst choice).

Reagents:

  • N-alkylated-3-NPPA derivative (from Protocol A)

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Hydrogen Source:

    
     balloon (1 atm) or Formate donor.
    
  • Solvent: MeOH or EtOH.[3]

Step-by-Step:

  • Safety: Purge flask with Nitrogen (

    
    ) to remove oxygen. Pyrophoric Hazard:  Wet the Pd/C catalyst with a small amount of solvent (toluene or water) before adding the bulk flammable solvent (MeOH).
    
  • Assembly: Add substrate solution to the catalyst slurry.

  • Hydrogenation: Evacuate and backfill with

    
     (balloon) three times. Stir vigorously at RT for 2–6 hours.
    
  • Monitoring: Reaction is complete when the yellow color of the nitro compound fades to colorless/pale pink.

  • Filtration: Filter through a Celite® pad to remove Pd/C. Rinse pad with MeOH.

  • Isolation: Concentrate filtrate to yield the crude aniline. Note: Anilines are oxidation-sensitive; proceed immediately to Protocol C.

Protocol C: Regioselective Sulfonylation (The "Warhead")

Objective: Selective formation of the methanesulfonamide on the aromatic ring.

Reagents:

  • Aniline intermediate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Pyridine (solvent/base) or DCM with

    
     (2.5 equiv).
    

Step-by-Step:

  • Setup: Dissolve the aniline in dry DCM (0.1 M). Add

    
     (2.5 equiv). Cool to 0°C.[4]
    
  • Addition: Add MsCl (1.1 equiv) dropwise. Crucial: Do not overshoot equivalents; the secondary aliphatic amine is nucleophilic but less sterically accessible than the primary aniline.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Dilute with DCM. Wash with saturated

    
    .
    
  • Purification: Recrystallization (EtOH) or Column Chromatography.

Analytical Data & Validation

Table 1: Expected Chemical Shifts (1H NMR in


) 
Moiety3-NPPA (Start)Intermediate (Alkylated)Final Product (Sulfonamide)
Aromatic H (C2) ~8.1 ppm (Singlet)~8.0 ppm~7.1 ppm (Shift upfield due to reduction)
Nitro/Amino/Sulf --~3.0 ppm (Singlet,

)
Propyl

(N-adj)
~2.8 ppm (Triplet)~2.6 ppm (Shift due to alkylation)~2.6 ppm
Benzylic

~2.8 ppm~2.7 ppm~2.6 ppm

Validation Logic:

  • Loss of Nitro: Disappearance of the distinctive

    
     aromatic signals (8.0–8.2 ppm).
    
  • Appearance of Methyl: Sharp singlet at 3.0 ppm confirms sulfonylation.

  • Mass Spec: Monitor M+1. Note that the sulfonamide adds +78 Da relative to the aniline.

Troubleshooting & Optimization (Self-Validating System)

Scenario: Incomplete Nitro Reduction.

  • Cause: Catalyst poisoning by amine salts or sulfur contaminants.

  • Fix: Add 1-2 drops of Acetic Acid to the hydrogenation mixture to protonate the amines, preventing them from binding tightly to the Pd surface [2].

Scenario: Over-Sulfonylation (Bis-sulfonamide formation).

  • Cause: The sulfonamide proton is acidic (

    
     ~10) and can react with a second equivalent of MsCl.
    
  • Fix: Use mild base (

    
     biphasic mix) instead of Pyridine, or treat the bis-sulfonamide with NaOH/MeOH to selectively hydrolyze the N-disulfonyl group back to the mono-sulfonamide.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
  • Lumma, W. C., et al. "Class III antiarrhythmic agents: Synthesis and pharmacology of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides." Journal of Medicinal Chemistry, 1987, 30(5), 759–763. Link

  • Walczynski, K., et al. "Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperidinyl)ethyl- and 3-(1-piperidinyl)propyl ethers of some phenols." Il Farmaco, 1999, 54(7), 469-474. (Demonstrates propyl linker utility). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (3-Nitrophenyl)propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (3-Nitrophenyl)propylamine hydrochloride. As scientists, we understand that compound solubility is a critical first step for the success of any experiment, from basic research to advanced drug development. This compound, with its unique structural motifs, can present specific challenges. This guide is designed with full autonomy to move beyond a simple FAQ sheet. It provides a logical, in-depth framework to diagnose, troubleshoot, and overcome solubility issues, ensuring the integrity and reproducibility of your work.

Our approach is grounded in the core principles of physical chemistry. We will not just provide steps; we will explain the underlying science, empowering you to make informed decisions for your specific experimental context.

Section 1: Foundational Knowledge - Understanding the 'Why'

Before troubleshooting, it is essential to understand the chemical nature of the molecule. The solubility behavior of this compound is dictated by the interplay of its three structural components: the propylamine chain, the nitrophenyl group, and the hydrochloride salt.

Q1: What are the key chemical features of this compound that influence its solubility?

A1: The solubility of this compound is a classic case of competing structural influences.

  • The Propylamine Moiety (C₃H₇NH₂): This aliphatic amine is the basic functional group. In its free base form, it is a weak base.[1]

  • The 3-Nitrophenyl Group (C₆H₄NO₂): This aromatic ring is bulky and hydrophobic, which inherently limits water solubility. The nitro group (NO₂) is strongly electron-withdrawing, which reduces the basicity of the amine group compared to a simple alkylamine like propylamine.[1]

  • The Hydrochloride Salt (-HCl): The compound is supplied as a hydrochloride salt to dramatically improve its aqueous solubility. This is achieved by protonating the basic amine group, converting it into a positively charged ammonium cation (R-NH₃⁺), which is readily solvated by polar solvents like water.[2]

The most critical concept is the pH-dependent equilibrium between the soluble, protonated (salt) form and the less soluble, neutral (free base) form.

G cluster_legend Equilibrium Shift free_base R-NH₂ (3-Nitrophenyl)propylamine Free Base (Less Water Soluble) OH_minus + OH⁻ free_base->OH_minus protonated R-NH₃⁺ Cl⁻ (3-Nitrophenyl)propylamine HCl Protonated Salt (More Water Soluble) H_plus + H⁺ protonated->H_plus H_plus->free_base OH_minus->protonated key Adding Acid (↓pH) → key2 ← Adding Base (↑pH)

Caption: Acid-Base Equilibrium of Amine Hydrochloride.

Section 2: Frequently Asked Questions (FAQs) - Quick Solutions

Q2: My this compound won't dissolve in neutral water. What is the first thing I should try?

A2: The first and most effective step is to lower the pH of your solvent. Prepare a dilute acidic solution, such as 0.01 M to 0.1 M hydrochloric acid (HCl), and attempt to dissolve the compound in this medium. The excess protons (H⁺) in the acidic solution will suppress the equilibrium shift towards the less soluble free base, keeping the compound in its highly soluble protonated form. Gentle warming (e.g., to 30-40°C) can also be attempted concurrently.[3]

Q3: What is the expected effect of pH on solubility?

A3: You should expect a significant pH-dependent solubility profile.[4][5]

  • Acidic pH (e.g., pH 1-5): Highest solubility. The compound will be fully protonated.

  • Near-Neutral pH (e.g., pH 6-8): Solubility will decrease significantly as the pH approaches the pKa of the amine. A portion of the salt will convert to the free base.

  • Basic pH (e.g., pH > 9): Lowest solubility. The compound will be predominantly in its free base form, which is likely to precipitate from an aqueous solution.

Q4: Can I use buffers to prepare my solution? Which ones are recommended?

A4: Yes, using a buffer is highly recommended to maintain a stable acidic pH.

  • Recommended Buffers: Citrate or acetate buffers in the pH 4-5 range are excellent choices.

  • Buffers to Use with Caution: While phosphate-buffered saline (PBS) is common, be aware of the "common ion effect."[4][6] High concentrations of chloride ions (from NaCl in PBS) can slightly decrease the solubility of a hydrochloride salt. In most cases this effect is minor, but it is a variable to consider if you are working near the compound's solubility limit.

Q5: The compound dissolved initially, but a precipitate formed after some time. What happened?

A5: This phenomenon, known as "crashing out," is common for amine salts and can be caused by several factors:

  • pH Drift: If your solution is unbuffered, absorption of atmospheric CO₂ can slightly lower the pH, but more commonly, interaction with other components in your media could raise the pH, causing the free base to precipitate.

  • Temperature Change: If you heated the solution to achieve dissolution, cooling it back to room temperature may cause the compound to precipitate out if the solution was supersaturated.

  • Disproportionation: This is a process where the hydrochloride salt converts to its free base form even in the solid state or in a suspension, often facilitated by small amounts of water.[7] This can result in a mixture that is harder to dissolve.

Section 3: Troubleshooting Workflow - A Step-by-Step Guide

When faced with persistent solubility issues, a systematic approach is more effective than random attempts. Follow this validated workflow.

Q6: I'm starting a new experiment. What is the recommended starting protocol for dissolving this compound?

A6: This protocol is designed to be a robust starting point for achieving a stable stock solution.

Protocol 1: Standard Dissolution in Acidified Aqueous Media

  • Solvent Preparation: Prepare your target aqueous solvent (e.g., deionized water, saline) and adjust the pH to between 3 and 4 using 1 M HCl.

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add the solvent to the solid compound. Vortex or stir vigorously for 2-5 minutes.

  • Physical Agitation (If Needed): If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.

  • Gentle Warming (If Needed): If solids persist, warm the solution to 30-40°C while stirring. Do not boil, as this may risk degradation.[8]

  • Final Inspection: Once cooled to room temperature, the solution should be clear and free of particulates.

  • Sterile Filtration (Optional): For biological applications, filter the final solution through a 0.22 µm syringe filter compatible with your solvent system. This also serves as a final check for any undissolved micro-particulates.

Caption: Systematic Dissolution Workflow.

Q7: The standard aqueous protocol failed. What are the next troubleshooting steps involving solvent modification?

A7: If aqueous methods are insufficient, especially for higher concentrations, the next step is to use a co-solvent system. Co-solvents disrupt the crystal lattice energy of the solid and modify the polarity of the solvent to better accommodate the hydrophobic nitrophenyl group.

Solvent System Mechanism of Action Pros Cons
Water / Ethanol (e.g., 80:20 v/v) Increases solvent hydrophobicity while maintaining polarity for the salt.Biologically compatible for many cell culture applications at low final concentrations.May not be sufficient for very high concentrations.
Dimethyl Sulfoxide (DMSO) Powerful, polar aprotic solvent. Excellent at dissolving a wide range of organic molecules.Very high dissolving power. Can often achieve >10 mM stock solutions.Can be toxic to cells. May interfere with some assays. Hygroscopic.
Dimethylformamide (DMF) Similar to DMSO, a polar aprotic solvent with high solvating capacity.High dissolving power.Generally more toxic than DMSO.

Protocol 2: Co-Solvent Dissolution (Example using DMSO)

  • Weigh the this compound into a clean vial.

  • Add the minimum required volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Vortex or sonicate until the solid is completely dissolved. This should occur rapidly.

  • For experiments, perform serial dilutions of this stock solution into your final aqueous buffer or media. Crucially, add the DMSO stock to the aqueous buffer, not the other way around , to avoid precipitation.

Section 4: Stability and Verification

Achieving a clear solution is only half the battle. You must be confident that the compound is truly dissolved and has not degraded.

Q8: How can I be sure my compound is dissolved and not just a fine suspension or degraded?

A8: Verification is key to trustworthy data.

  • Visual Inspection: The solution must be perfectly clear to the naked eye with no Tyndall effect (light scattering when a laser pointer is shone through it).

  • Filtration Test: As mentioned, passing the solution through a 0.22 µm filter is a good physical test. If the concentration before and after filtration is the same, your compound was fully dissolved.

  • Quantitative Verification (UV-Vis Spectroscopy): The nitrophenyl group on your compound provides a strong chromophore, making it ideal for UV-Vis analysis.[9]

Protocol 3: Concentration Verification by UV-Vis Spectroscopy

  • Determine λmax: Perform a wavelength scan (e.g., 200-400 nm) on a dilute solution of the compound in your chosen solvent to find the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a set of known concentration standards of this compound.

  • Generate a Standard Curve: Measure the absorbance of each standard at the λmax and plot Absorbance vs. Concentration. This should yield a linear relationship (a standard curve).

  • Measure Sample: Measure the absorbance of your newly prepared experimental solution (diluted to fall within the linear range of your standard curve).

  • Calculate Concentration: Use the equation of the line from your standard curve to calculate the precise concentration of your solution, confirming it matches your target.

Q9: What potential stability issues should I be aware of?

A9: While generally stable, be mindful of two potential degradation pathways under harsh conditions:

  • Hydrolysis: Prolonged exposure to very strong acid or base, especially at high temperatures, can potentially lead to degradation.[10]

  • Reduction of the Nitro Group: The nitro group can be chemically reduced to an amine (NH₂). Avoid storing the compound in solutions containing strong reducing agents (e.g., DTT, TCEP) for extended periods unless this is part of your experimental design.

For long-term storage, it is recommended to store stock solutions frozen at -20°C or -80°C and in small aliquots to avoid repeated freeze-thaw cycles. Forced degradation studies are a formal way to assess stability under stress conditions like heat, light, and extreme pH.[11]

References

  • Propylamine hydrochloride | C3H10ClN | CID 11165 - PubChem. National Center for Biotechnology Information. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • 3-Nitrophenylalanine hydrochloride | C9H11ClN2O4 | CID 22747866 - PubChem. National Center for Biotechnology Information. [Link]

  • Propylamine - Wikipedia. Wikimedia Foundation. [Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Solubility of organic amine salts. ScienceMadness Discussion Board. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. [Link]

  • (PDF) Influence of pH on the Dissolution of Promethazine Hydrochloride from Hydroxypropylmethylcellulose Controlled Release Tablets. ResearchGate. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • Amine - Wikipedia. Wikimedia Foundation. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information. [Link]

  • (PDF) Analytical Method Selection for Drug Product Dissolution Testing. ResearchGate. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • (a) The effect of temperature on the solubility of Cl 2 in aqueous HCl... ResearchGate. [Link]

  • Method for salt preparation - Google Patents.
  • Study on protolytic equilibria and the effects of pH, cyclodextrins and polysorbate 80 on solubility of raloxifene hydrochloride. ResearchGate. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. Ovid. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

  • Isolation of primary amines as HCL salt problem. ScienceMadness Discussion Board. [Link]

  • (PDF) Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Boiling Points and Solubility of Amines. YouTube. [Link]

  • SYSTEMATIC QUALITATIVE ANALYSIS. National Council of Educational Research and Training. [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]

  • Reaction intermediate being poorly soluble - any workarounds? Reddit. [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications. [Link]

Sources

Addressing poor cell permeability of (3-Nitrophenyl)propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Nitrophenyl)propylamine Hydrochloride

Ticket ID: #PERM-3NP-HCl Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Executive Summary: The "Salt Trap"

You are experiencing poor cell permeability with This compound primarily because of its physicochemical state in your assay buffer.

While the 3-nitrophenyl group adds some lipophilicity, the propylamine tail is a primary amine. As a hydrochloride salt , this molecule is designed for water solubility, not membrane permeability. In standard physiological buffers (pH 7.4), the amine (pKa ~9.5–10.5) is predominantly protonated (


).

The Core Conflict:

  • Cell Membranes: Hydrophobic lipid bilayers that repel charged species.

  • Your Molecule: A positively charged cation (

    
    ) at physiological pH.
    

This guide provides three targeted workflows to neutralize this charge or bypass the membrane barrier.

Part 1: Root Cause Analysis (The "Why")

To solve this, we must look at the pH-Partition Hypothesis . Passive diffusion is driven by the concentration of the un-ionized (neutral) species.

  • pKa Mismatch: The primary amine on the propyl chain has a pKa likely between 9.8 and 10.5 .

  • Physiological pH (7.4): Using the Henderson-Hasselbalch equation:

    
    
    At pH 7.4, the ratio of Neutral Base (
    
    
    
    ) to Charged Acid (
    
    
    ) is roughly 1:1000 .
  • Result: Only ~0.1% of your compound is in the neutral state required to cross the membrane. The rest is trapped in the aqueous phase.

Visualization: The Ionization Barrier

IonizationBarrier cluster_aqueous Extracellular Fluid (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Cytosol (pH 7.2) Salt (3-Nitrophenyl)propylamine (Charged Cation BH+) FreeBase Free Base (Neutral B) Salt->FreeBase  Equilibrium (Slow)   Membrane Hydrophobic Barrier Salt->Membrane  Repelled   FreeBase->Membrane  Passive Diffusion   Intra_Base Free Base (Neutral B) Membrane->Intra_Base Intra_Salt Re-Ionization (Charged BH+) Intra_Base->Intra_Salt  Ion Trapping  

Figure 1: The equilibrium challenge. At pH 7.4, the equilibrium heavily favors the impermeable charged salt form (Red), limiting the amount of neutral species (Green) available for diffusion.

Part 2: Troubleshooting Protocols
Strategy A: The "pH Shift" (Immediate Fix)

If your assay tolerates it, increasing the pH of the donor compartment increases the fraction of the neutral free base.

Protocol:

  • Preparation: Prepare your compound in a buffer with a higher pH (e.g., pH 8.5 or 9.0), provided your cells/assay can withstand this for the duration of the experiment.

  • Buffer Selection: Use Borate or CAPS buffers for higher pH stability, rather than PBS which has poor buffering capacity above pH 7.5.

  • Risk Check:

    • Precipitation: As you neutralize the salt, the compound becomes less water-soluble. Watch for turbidity.

    • Toxicity: Perform a mock run with vehicle (DMSO/Buffer) at pH 9.0 to ensure cell viability isn't compromised.

Strategy B: Lipid Formulation (Encapsulation)

If pH adjustment is toxic, encapsulate the charged salt in a lipid vehicle that fuses with the membrane.

Protocol: Simple Liposome Formation

  • Materials: Egg Phosphatidylcholine (EPC) and Cholesterol (molar ratio 8:2).

  • Dissolution: Dissolve lipids in chloroform in a glass vial.

  • Film Formation: Evaporate solvent under nitrogen stream to form a thin lipid film. Desiccate for 1 hour.

  • Hydration: Add your (3-Nitrophenyl)propylamine HCl solution (dissolved in PBS) to the film.

  • Sizing: Vortex vigorously for 2 minutes (multilamellar vesicles). For unilamellar vesicles, sonicate for 10 minutes or extrude through a 100nm polycarbonate filter.

  • Application: Treat cells with the liposomal suspension.

Strategy C: Chemical Derivatization (Prodrug Approach)

If you are in the drug development phase, the HCl salt might be the wrong lead candidate form. Consider a "Prodrug" strategy to mask the amine.

  • Approach: Convert the primary amine to a Carbamate or Amide .

  • Mechanism: This removes the charge, drastically increasing LogP and permeability. Intracellular esterases/amidases will cleave the mask, regenerating the active amine.

  • Example: Reaction with Ethyl chloroformate to form a carbamate.

Part 3: Validation (The PAMPA Assay)

Do not rely on cell-based assays immediately. Validate permeability improvements using a Parallel Artificial Membrane Permeability Assay (PAMPA) . This eliminates transporter noise and focuses purely on passive diffusion.[1][2]

Quantitative Data Summary: Expected Permeability (


) 
ConditionFormpHPredicted

(

cm/s)
Classification
Control HCl Salt7.4< 0.5Low (Impermeable)
Strategy A Free Base Shift9.05.0 - 10.0High
Strategy B Liposomal7.4> 15.0Very High (Fusion)

Detailed PAMPA Protocol:

  • Donor Plate Preparation:

    • Dissolve (3-Nitrophenyl)propylamine HCl in DMSO (10 mM stock).

    • Dilute to 50 µM in PBS (pH 7.4) AND Borate Buffer (pH 9.0) .

    • Add 300 µL to the donor wells (bottom plate).

  • Membrane Coating:

    • Use a PVDF filter plate (Acceptor).[3]

    • Add 5 µL of 1% Lecithin in Dodecane to the membrane filter. Ensure the liquid spreads completely.

  • Acceptor Plate Preparation:

    • Add 200 µL of fresh buffer (matching the donor pH) to the acceptor wells (top plate).

  • Incubation:

    • Sandwich the plates (Acceptor on top of Donor).

    • Incubate at Room Temperature for 5 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Analyze both Donor and Acceptor samples via LC-MS/MS or UV-Vis (The nitrophenyl group has strong absorbance at ~270-280 nm).

    • Calculate

      
       using the standard equation:
      
      
      
      
Visualization: Troubleshooting Workflow

TroubleshootingTree Start Permeability Issue: (3-Nitrophenyl)propylamine HCl Check_pH Can assay tolerate pH 8.5 - 9.0? Start->Check_pH Shift_pH STRATEGY A: pH Shift (Free Basing) Check_pH->Shift_pH Yes Formulation STRATEGY B: Lipid Formulation (Liposomes) Check_pH->Formulation No (Cells sensitive) Check_Solubility Did it precipitate? Shift_pH->Check_Solubility Visual Check Check_Solubility->Formulation Yes (Insoluble) Proceed to PAMPA Validation: PAMPA Assay Check_Solubility->Proceed to PAMPA No (Clear) Formulation->Proceed to PAMPA Prodrug STRATEGY C: Chemical Modification (Mask Amine) Proceed to PAMPA->Prodrug Still failing?

Figure 2: Decision tree for selecting the correct optimization strategy based on assay constraints and compound solubility.

Frequently Asked Questions (FAQ)

Q1: Can I just use DMSO to improve permeability? A: No. While DMSO helps with solubility, it does not effectively neutralize the charge of a primary amine salt. High concentrations of DMSO (>1%) can also permeabilize cell membranes non-specifically, leading to false positives and toxicity.

Q2: Why does the nitro group not help with permeability? A: The nitro group (


) is electron-withdrawing. While it makes the phenyl ring less electron-rich, it doesn't sufficiently lower the pKa of the propyl amine to make it neutral at pH 7.4. Furthermore, the nitro group itself is polar, which can slightly reduce lipophilicity compared to a simple phenyl group.

Q3: My compound precipitated when I adjusted the buffer to pH 9. What happened? A: You encountered the "Intrinsic Solubility" limit. The HCl salt is soluble because it is charged. The free base (neutral form) is hydrophobic. When you raised the pH, you converted the salt to the free base, which exceeded its solubility limit in water. Solution: Lower the concentration or use Strategy B (Liposomes).

Q4: Is there a specific transporter for this molecule? A: Unlikely. (3-Nitrophenyl)propylamine is a simple synthetic building block. Unless it serendipitously mimics a biogenic amine (like dopamine or serotonin), it likely relies on passive diffusion . The "poor permeability" you observe is almost certainly due to the charge barrier, not transporter efflux.

References
  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA and solubility-permeability trade-offs).

Sources

Degradation pathways of (3-Nitrophenyl)propylamine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Degradation

Welcome to the technical support center for (3-Nitrophenyl)propylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the potential degradation pathways of this compound and to offer practical solutions to mitigate these issues during experimentation and storage. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your research.

Understanding the Stability of this compound

This compound possesses two key functional groups that influence its stability: a nitroaromatic ring and a secondary amine. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to certain reactions, while the secondary amine is prone to oxidation.[1][2] Understanding these inherent chemical properties is the first step in preventing unwanted degradation.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you might encounter, providing explanations and actionable solutions in a question-and-answer format.

Q1: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my sample in an aqueous buffer. What could be the cause?

A: The appearance of a new peak, particularly in an aqueous environment, strongly suggests hydrolytic degradation. This compound can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] The rate of hydrolysis is often pH-dependent.[3]

  • Under Acidic Conditions: While the amine is protonated and relatively stable, strong acidic conditions and elevated temperatures can promote hydrolysis.

  • Under Basic Conditions: The free base form of the amine is more susceptible to degradation pathways. Amides and esters, for example, are generally more susceptible to basic than acidic hydrolysis.[4]

To confirm if hydrolysis is the cause, you can perform a forced degradation study by intentionally exposing your compound to acidic and basic conditions and monitoring the formation of the new peak.[5][6]

Q2: My solid compound has developed a yellowish or brownish tint over time. What does this color change signify?

A: A color change is a common visual indicator of degradation, particularly for compounds containing nitroaromatic and amino groups.[7] Several factors could be at play:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of colored byproducts like hydroxylamines or nitrones.[2][8] Amines exposed to atmospheric oxygen can slowly form N-oxides, which may appear yellowish and can further decompose.[7]

  • Photodegradation: Aromatic nitro compounds can be light-sensitive.[9] Exposure to UV or even ambient light can trigger photochemical reactions, leading to colored degradation products.

  • Nitro Group Reduction: While less common under standard storage conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, which can alter the color of the compound.[10][11]

It is crucial to store the compound protected from light and in a well-sealed container to minimize exposure to air and moisture.[12][13]

Q3: I'm conducting a reaction in the presence of a mild oxidizing agent and seeing a loss of my starting material with multiple new spots on my TLC plate. What is happening?

A: The secondary amine in this compound is a likely site for oxidation.[2] Mild oxidizing agents can convert the amine to various products. The initial oxidation product is often a hydroxylamine, which can be further oxidized to a nitrone.[2][14] These reactions can be complex and lead to a mixture of products.

To identify the degradation products, analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective for structural elucidation.[6][15]

Q4: How can I systematically investigate the degradation pathways of this compound?

A: A forced degradation study is the standard approach to identify potential degradation products and pathways.[6][16][17] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[17]

Here is a summary of typical stress conditions for a forced degradation study:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 80°CHydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 80°CHydrolysis
Oxidation 3% to 30% H₂O₂ at room temperatureOxidation of the secondary amine
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 105°C)Thermally induced decomposition
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours)Photolytic cleavage or rearrangement

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16] The resulting mixtures are then analyzed, typically by a stability-indicating HPLC method, to separate the degradation products from the parent compound.[5]

Proactive Measures: How to Avoid Degradation

Preventing degradation is always preferable to troubleshooting. Here are some best practices for handling and storing this compound.

Proper Storage Conditions
  • Temperature: Store in a cool, dry place. Recommended storage temperatures are typically between 15°C and 25°C.[12]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Moisture: Keep the container tightly sealed to prevent moisture uptake, which can lead to hydrolysis.[12]

Experimental Best Practices
  • pH Control: When working with aqueous solutions, use buffers to maintain a stable pH where the compound is most stable. Avoid strongly acidic or basic conditions for extended periods.

  • Solvent Purity: Use high-purity, peroxide-free solvents, especially for reactions involving sensitive reagents.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, perform them under an inert atmosphere.

  • Temperature Control: Avoid excessive heat unless required by the experimental protocol.

  • Minimize Exposure: Prepare solutions fresh and use them promptly. Avoid storing solutions for long periods, especially at room temperature or exposed to light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Then, dissolve a known amount in the solvent.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including a control sample (untreated stock solution), using a validated stability-indicating HPLC method.[5]

Protocol 2: Monitoring for Degradation using HPLC

A stability-indicating HPLC method is crucial for separating and quantifying degradation products.

  • Column: A reverse-phase C18 column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of polar and non-polar compounds.

  • Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in their identification.[15]

  • Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.[5]

Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

Acid_Base Acid/Base, H₂O Hydrolysis_Products Hydrolysis Products Acid_Base->Hydrolysis_Products Hydrolysis Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) Oxidation_Products Oxidation Products (e.g., Hydroxylamine, Nitrone) Oxidizing_Agents->Oxidation_Products Oxidation Light_UV Light (UV/Vis) Photodegradation_Products Photodegradation Products Light_UV->Photodegradation_Products Photodegradation Reducing_Agents Reducing Agents Reduction_Products Reduction Products (e.g., 3-Aminophenyl)propylamine Reducing_Agents->Reduction_Products Reduction Parent (3-Nitrophenyl)propylamine Hydrochloride

Caption: Major degradation pathways for this compound.

Forced Degradation Study Workflow

Start Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC-PDA/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradation Products and Pathways Analyze->Identify

Caption: Workflow for a typical forced degradation study.

Frequently Asked Questions (FAQs)

Q: Is this compound stable in aqueous solutions? A: Its stability in aqueous solutions is pH-dependent. It may degrade under strongly acidic or basic conditions, especially with prolonged storage or at elevated temperatures. It is recommended to use freshly prepared solutions.

Q: What is the recommended storage temperature? A: It should be stored in a cool, dry place, typically between 15°C and 25°C.[12]

Q: How can I quickly check for degradation? A: A simple visual inspection for color change can be an initial indicator. For a more accurate assessment, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are recommended to check for the presence of impurities.

Q: What are the key functional groups to consider for potential interactions? A: The secondary amine and the nitroaromatic ring are the most reactive sites. The secondary amine can act as a nucleophile and is susceptible to oxidation. The nitro group is electron-withdrawing and can be reduced.

References

  • The Hydrolysis of p‐Nitrophenylacetate in Water: Mechanism and Method of Measurement. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. SlideShare. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Biodegradation of p-nitrophenol by engineered strain. PMC. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. [Link]

  • Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Metabolism of nitroaromatic compounds. PubMed. [Link]

  • The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. PMC. [Link]

  • Forced degradation and impurity profiling. ResearchGate. [Link]

  • BIOREMEDIATION - Degradation of nitro aromatic compounds. SlideShare. [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ResearchGate. [Link]

  • Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]

  • Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. MDPI. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Oxidation of Secondary and Primary Amines. SlideShare. [Link]

  • (PDF) Biodegradation of Nitrophenol Compounds. ResearchGate. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. SCIRP. [Link]

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • Oxidation of Amines. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • SUMMARY OF FORCED DEGRADATION RESULTS. ResearchGate. [Link]

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]

  • Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. PubMed. [Link]

  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry. [Link]

  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. ResearchGate. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • Safety Data Sheet: 4-Aminophenol. Astech Ireland. [Link]

  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Amine oxide. Wikipedia. [Link]

  • 1-Propanamine, 3-chloro-, hydrochloride. PubChem. [Link]

  • Propylamine hydrochloride. PubChem. [Link]

Sources

Validation & Comparative

(3-Nitrophenyl)propylamine hydrochloride vs. (4-Nitrophenyl)propylamine hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Regioisomeric Impact of (3- vs. 4-Nitrophenyl)propylamine HCl in Medicinal Chemistry

Executive Summary: The Geometry of Efficacy

In drug discovery, the selection between (3-Nitrophenyl)propylamine (Meta-isomer) and (4-Nitrophenyl)propylamine (Para-isomer) hydrochloride is rarely about the biological activity of the amines themselves. Instead, it is a strategic choice regarding topological exploration and electronic tuning of a pharmacophore.

While both serve as critical "linker" scaffolds, their applications diverge significantly based on the binding pocket architecture of the target protein:

  • The Para-Isomer (4-NPPA): The industry standard for linear pharmacophores . It is the essential backbone for Class III antiarrhythmics (e.g., Dofetilide analogues) and hERG channel blockers, where a linear distance between the basic nitrogen and the aromatic tail is critical.

  • The Meta-Isomer (3-NPPA): The steric probe . It is utilized to introduce "kinks" or angular vectors in Structure-Activity Relationship (SAR) studies, often enhancing selectivity in globular enzymes (e.g., Kinases, MAO-B) or GPCRs (e.g., Histamine H3) by disrupting planar stacking.

Physicochemical Profile & Synthetic Utility

To a synthetic chemist, the primary difference lies in the Hammett Electronic Effects and how the nitro group's position influences downstream chemistry (specifically reduction to diamines).

Feature(4-Nitrophenyl)propylamine HCl(3-Nitrophenyl)propylamine HCl
CAS Number 23557-67-753932-26-6
Geometry Linear (180° vector)Angular (120° vector)
Electronic Effect Strong -I (Inductive) & -R (Resonance)Strong -I (Inductive); Weak -R
Amine Basicity (pKa) ~10.2 (Slightly lower due to resonance)~10.4 (Marginally higher)
Solubility (H₂O) High (>50 mg/mL)High (>50 mg/mL)
Primary Application Ion Channel Blockers, SulfonamidesGPCR Ligands, Enzyme Inhibitors
Senior Scientist Insight: The Reduction Pitfall

Comparative Biological Activity (SAR Analysis)

The "activity" of these salts is defined by the pharmacophores they generate. Below is a breakdown of their divergent pathways in drug design.

A. The Para-Isomer: Linear Channel Blockers

The 4-position is critical for drugs targeting the hERG potassium channel . The linear arrangement allows the molecule to span the channel pore.

  • Mechanism: The basic amine (propylamine) binds to the inner pore residues (Tyr652/Phe656), while the 4-nitro (or its reduced sulfonamide derivative) interacts with the outer vestible.

  • Key Drug Class: Class III Antiarrhythmics (e.g., Dofetilide, Sematilide).

  • Data Point: In hERG binding assays, shifting substituents from para to meta on the phenethyl/propyl tail often results in a 10-100x loss of potency due to steric clash with the channel walls.

B. The Meta-Isomer: Selectivity Engineers

The 3-position is used to break symmetry. In Histamine H3 receptor antagonists , introducing a meta-substituent can improve selectivity over H4 receptors by forcing the aromatic ring into a specific hydrophobic sub-pocket that the linear para-isomer cannot access.

  • Mechanism: Induces a "bent" conformation that favors globular protein pockets.

  • Key Drug Class: Kinase inhibitors, GPCR ligands.

Visualizing the SAR Logic (Graphviz)

The following diagram illustrates the decision tree for selecting the correct isomer based on the target receptor's topology.

SAR_Logic Start Target Binding Pocket Analysis Para_Br Narrow / Cylindrical Pore (e.g., Ion Channels) Start->Para_Br Deep/Linear Meta_Br Globular / L-Shaped Pocket (e.g., GPCRs, Enzymes) Start->Meta_Br Compact/Bent Para_Drug 4-Nitrophenyl Isomer (Linear Vector) Para_Br->Para_Drug Para_Result High Affinity hERG/Channel Blockade (Maximal Length) Para_Drug->Para_Result Optimizes Meta_Drug 3-Nitrophenyl Isomer (Angular Vector) Meta_Br->Meta_Drug Meta_Result High Selectivity / Steric Fit (Avoids Channel Activity) Meta_Drug->Meta_Result Optimizes

Caption: Decision matrix for isomer selection based on receptor topology. Blue = Start, Red/Yellow = Pocket Type, Green = Pharmacological Outcome.

Experimental Protocol: Controlled Coupling

Since these amines are often coupled to carboxylic acids or sulfonyl chlorides, the following protocol ensures high yield while mitigating the solubility differences between the isomers.

Protocol: Amide Coupling via HATU (General Procedure)

Reagents:

  • Amine: (3- or 4-Nitrophenyl)propylamine HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1 ratio)

Workflow:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in dry DMF. Stir for 10 min at 0°C to activate the acid.

  • Free Basing (Critical Step): In a separate vial, suspend the Nitrophenylpropylamine HCl in DCM. Add DIPEA dropwise.

    • Note: The 4-isomer HCl salt is often more crystalline and slower to dissolve than the 3-isomer . Ensure full dissolution before transfer.

  • Coupling: Transfer the amine solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 4 hours.

  • Monitoring: Monitor via LC-MS.

    • Diagnostic: The 4-nitro product typically elutes later on C18 columns compared to the 3-nitro product due to better planar stacking with the stationary phase.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 109563, 4-Nitro-N-propylbenzylamine hydrochloride. Retrieved from [Link]

  • Song, M., et al. (2020).[1] Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Liu, H., et al. (2007). New p-Methylsulfonamido Phenylethylamine Analogues as Class III Antiarrhythmic Agents. Journal of Medicinal Chemistry. (Contextual grounding for Para-isomer utility in antiarrhythmics).

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of (3-Nitrophenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Nitrophenyl)propylamine hydrochloride is a primary amine containing a nitroaromatic moiety, a structure suggestive of its role as a key intermediate in the synthesis of more complex pharmaceutical compounds. The reliable characterization of such intermediates is a cornerstone of drug development and manufacturing, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical control strategy ensures not only the identity and purity of the material but also the consistency of the manufacturing process.

This guide provides a comparative analysis of the principal analytical methodologies for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, analytical development scientists, and quality control professionals. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), various spectroscopic techniques, and Mass Spectrometry (MS)—are evaluated for their specific strengths and limitations in the context of quantifying the primary component, identifying and quantifying impurities, and confirming the molecular structure.

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and potency analysis.[1] Its versatility in handling non-volatile and thermally labile compounds makes it the de facto primary technique for analyzing compounds like this compound.

Principle of Analysis: Reversed-Phase Chromatography

The most common HPLC mode for pharmaceutical analysis is Reversed-Phase (RP-HPLC). In this technique, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, an acidic mobile phase is crucial. By maintaining a low pH (e.g., pH 3.0), the primary amine group remains protonated (-NH3+). This protonation suppresses silanol interactions on the column surface and ensures a single, well-defined analyte form, leading to sharp, symmetrical peaks and reproducible retention times. The presence of the nitrophenyl group provides a strong chromophore, making UV-Vis detection highly sensitive and effective.[2]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std 1. Prepare Standard Solution (Accurately weigh reference standard) prep_sample 2. Prepare Sample Solution (Weigh sample, dissolve in diluent) prep_std->prep_sample prep_mobile 3. Prepare Mobile Phase (Mix solvents, buffer, degas) prep_sample->prep_mobile equilibration 4. System Equilibration (Pump mobile phase until baseline is stable) prep_mobile->equilibration sst 5. System Suitability Test (SST) (Inject standard, verify performance) equilibration->sst injection 6. Inject Samples & Standards (Automated sequence) sst->injection separation 7. Chromatographic Separation (Analyte partitions between phases) injection->separation detection 8. UV Detection (Measure absorbance at λmax) separation->detection integration 9. Peak Integration (Calculate peak areas) detection->integration calculation 10. Quantification (Compare sample area to standard area) integration->calculation report 11. Generate Report (Assay %, Impurity Profile) calculation->report

Caption: General workflow for the HPLC analysis of (3-Nitrophenyl)propylamine HCl.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point for method development and validation.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Data System (CDS) for control and data acquisition (e.g., Empower™).

2. Reagents and Materials:

  • This compound Reference Standard (RS).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Orthophosphoric acid (H₃PO₄), analytical grade.

  • Potassium phosphate monobasic, analytical grade.

3. Solution Preparation:

  • Buffer (25 mM Potassium Phosphate, pH 3.0): Dissolve ~3.4 g of potassium phosphate monobasic in 1 L of water. Adjust pH to 3.0 with H₃PO₄.

  • Mobile Phase A: 100% Buffer.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (e.g., 400 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.[3]

  • Sample Solution (e.g., 400 µg/mL): Accurately weigh ~10 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution (example):

    • Time 0 min: 95% A, 5% B

    • Time 20 min: 50% A, 50% B

    • Time 25 min: 50% A, 50% B

    • Time 26 min: 95% A, 5% B

    • Time 30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~260 nm (The nitroaromatic ring should have strong absorbance here; verify λmax with PDA).

  • Injection Volume: 10 µL.

Self-Validating System: Key Validation Parameters

A method is only trustworthy if it is validated.[4][5] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6][7] The following parameters must be assessed according to ICH Q2(R1) guidelines.[7][8][9]

ParameterPurpose (The "Why")Typical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from impurities, degradation products, or excipients.Peak purity index > 0.995 (PDA). No co-eluting peaks at the analyte's retention time in placebo or impurity-spiked samples.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the detector's response over a specified range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To measure the closeness of the experimental value to the true value. This is typically assessed by percent recovery of a known amount of analyte spiked into a sample matrix.98.0% to 102.0% recovery over 3 concentration levels (e.g., 80%, 100%, 120% of target).
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same day, analyst, instrument) and Intermediate Precision (different days, analysts, instruments).Relative Standard Deviation (%RSD) ≤ 2.0% for assay; ≤ 10.0% for low-level impurities.
LOD / LOQ Limit of Detection (LOD): The lowest concentration that can be detected, but not necessarily quantified. Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness To demonstrate the method's reliability when subjected to small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min).System suitability parameters remain within specification; no significant change in results.

Chapter 2: Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, its direct analysis by GC is challenging due to the compound's low volatility and the polar nature of the amine group, which can lead to poor peak shape and adsorption onto the column.[10]

Principle of Analysis: Overcoming Polarity

To analyze amines effectively by GC, two primary strategies are employed:

  • Use of a Base-Deactivated Column: These specialized columns have a surface treatment that minimizes interactions with basic compounds, leading to improved peak symmetry.[11][12] This is suitable for analyzing the amine itself or other basic volatile impurities.

  • Derivatization: This involves chemically modifying the analyte to make it more volatile and less polar.[10] For a primary amine, acylation (e.g., with an anhydride or an acyl chloride) is a common and effective strategy. This converts the polar -NH₂ group into a less polar amide, significantly improving its chromatographic behavior.

Comparative Workflow: Direct Injection vs. Derivatization

GC_Workflow cluster_direct Path A: Direct Injection cluster_deriv Path B: Derivatization A1 Dissolve sample in appropriate solvent A2 Inject onto Base- Deactivated Column A1->A2 A3 GC-FID Analysis A2->A3 B1 Dissolve sample and add derivatizing agent (e.g., Acetic Anhydride) B2 Reaction to form volatile amide derivative B1->B2 B3 Inject onto standard capillary column B2->B3 B4 GC-FID Analysis B3->B4

Caption: Comparison of GC analysis workflows for amines.

Experimental Protocol: GC with Derivatization

This protocol is designed for the quantification of the amine after converting it to a more suitable derivative.

1. Instrumentation:

  • GC system with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.

2. Reagents and Materials:

  • This compound Reference Standard.

  • Pyridine, anhydrous.

  • Acetic Anhydride, analytical grade.

  • Ethyl Acetate, HPLC grade.

3. Derivatization and Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a vial. Add 1 mL of pyridine and 0.5 mL of acetic anhydride. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature. Dilute with ethyl acetate to a suitable concentration.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

4. Chromatographic Conditions:

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Oven Program (Example):

    • Initial Temp: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injection: 1 µL, split ratio 20:1.

Causality: The derivatization with acetic anhydride converts the primary amine into an acetamide. This eliminates the hydrogen-bonding capability of the N-H protons, drastically reducing polarity and increasing volatility, making the compound ideal for GC analysis. Pyridine acts as a catalyst and acid scavenger.

Chapter 3: Spectroscopic Methods for Identity and Structure Confirmation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of molecules.[13] They are typically used in conjunction with chromatographic techniques.

UV-Visible Spectroscopy
  • Principle: Measures the absorption of UV or visible light by the molecule, which corresponds to electronic transitions.[2]

  • Application: Primarily used for quantitative analysis due to the strong chromophore (nitrophenyl group). It is a fast and simple method for routine concentration checks or dissolution testing, governed by the Beer-Lambert law.[2] However, it lacks specificity and cannot distinguish between compounds with similar chromophores. A simple spectrophotometric assay could be developed by dissolving the sample in a suitable solvent (e.g., methanol or dilute HCl) and measuring the absorbance at its λmax (~260 nm).[14]

Infrared (IR) Spectroscopy
  • Principle: Measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.

  • Application: This is a definitive identity test. The IR spectrum provides a unique "fingerprint" of a molecule. For this compound, key expected vibrational bands would include:

    • ~3000-2800 cm⁻¹: N-H stretching from the primary ammonium salt (-NH₃⁺).

    • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group (-NO₂).

    • ~1600 and ~1475 cm⁻¹: C=C stretching in the aromatic ring.

  • Protocol: A small amount of the sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum is compared against a reference standard spectrum; they must be identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It provides detailed information about the molecular structure, including the number and types of atoms, and their connectivity.

  • Application: NMR is the most powerful tool for unambiguous structure elucidation and confirmation.

    • ¹H NMR: Would confirm the presence and integration of protons on the propyl chain and the aromatic ring, showing characteristic splitting patterns.

    • ¹³C NMR: Would show the number of unique carbon atoms in the molecule.

  • Trustworthiness: The data is highly specific and reproducible, making NMR a gold standard for structural confirmation. However, it is a low-throughput technique requiring expensive instrumentation and significant expertise.

Chapter 4: Mass Spectrometry (MS) for Definitive Identification

Principle of Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique (LC-MS or GC-MS), it provides unparalleled sensitivity and specificity, allowing for the definitive identification of the main component and trace-level impurities.[15][16]

Application & Expected Fragmentation

For (3-Nitrophenyl)propylamine, the molecular ion peak (M+) would be observed. The molecule would then fragment in a predictable manner. Key fragment ions would likely arise from:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, which would result in a prominent ion.[17]

  • Loss of nitro group: Fragmentation involving the loss of NO₂ or parts of it from the aromatic ring.[18]

By analyzing the fragmentation pattern, one can piece together the molecular structure, confirming the identity of the analyte or elucidating the structure of an unknown impurity.

Chapter 5: Summary and Comparative Analysis

Choosing the right analytical method depends entirely on the question being asked. No single technique can provide all the necessary information.

Comparative Data Table
Analytical MethodPrimary PurposeSpecificitySensitivityThroughputCost/ComplexityKey Strength
RP-HPLC (UV) Assay, Impurity QuantificationHighHighHighMediumRobust and versatile for quantitative analysis of non-volatile compounds.[1]
GC (FID) Volatile Impurities, Residual SolventsHighVery HighHighMediumExcellent for separating volatile and semi-volatile compounds.
UV-Vis Spec. Quantification (Assay)LowMediumVery HighLowFast, simple, and inexpensive for routine concentration measurements.[2]
IR Spec. Identity ConfirmationVery HighLowHighLowProvides a unique molecular "fingerprint" for definitive identification.
NMR Spec. Structure Elucidation/ConfirmationAbsoluteLowLowVery HighUnambiguous structural information.[1]
LC-MS / GC-MS Impurity IdentificationAbsoluteExtremely HighMediumVery HighDefinitive identification of trace-level components.
Logical Approach to Analysis

A comprehensive analysis of a new batch of this compound should follow a logical, multi-technique approach.

Decision_Tree cluster_id Identity Confirmation cluster_quant Quantification & Purity cluster_investigation Further Investigation (If Needed) start New Batch of (3-Nitrophenyl)propylamine HCl ir_nmr IR and/or NMR Spectroscopy start->ir_nmr id_check Spectrum matches Reference Standard? ir_nmr->id_check hplc RP-HPLC for Assay and Impurity Profile id_check->hplc Yes fail Reject Batch / Investigate id_check->fail No gc GC for Residual Solvents/Volatiles hplc->gc quant_check Results within Specification? gc->quant_check ms LC-MS for Unknown Impurity Identification quant_check->ms No (e.g., unknown impurity) pass Release Batch quant_check->pass Yes ms->fail

Caption: A logical workflow for the complete analysis of (3-Nitrophenyl)propylamine HCl.

References

  • SIELC Technologies. (n.d.). Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Gas chromatographic analysis method of 3-chloropropionyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. Retrieved from [Link]

  • BEPLS. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. PMC. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Garc%C3%ADa-Rubi%C3%B1o/62a74c7283204903333e662451f034057865c3e4]([Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical (FT-IR, FT-Raman, UV–vis, NMR) spectroscopic analysis and first order hyperpolarizability studies of non-linear optical material. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Assay for the Determination of Phenylephrine-HCl using Sodium Nitroprusside and Hydroxylamine Hydrochloride as a reagents. Retrieved from [Link]

  • Rondaxe. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-Propylamine (FDB012241). Retrieved from [Link]

Sources

Technical Guide: In Vitro and In Vivo Correlation of (3-Nitrophenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective analysis of (3-Nitrophenyl)propylamine hydrochloride (3-NPPA), focusing on its role as a pharmacophore probe and pharmaceutical intermediate. It synthesizes in vitro physicochemical data with in vivo pharmacokinetic predictions, comparing its performance against established structural analogs.

Synonyms: 3-(3-Nitrophenyl)propan-1-amine HCl | CAS: 1257851-44-7 (free base related: 23596-33-0) Chemical Class: Nitro-substituted Phenylpropylamine Primary Application: Pharmaceutical Intermediate (Alcaftadine), MAO-B Probe, Histamine H3 Ligand Scaffold.

Executive Summary & Mechanism of Action

This compound is a primary amine pharmacophore characterized by a meta-nitro substitution on the phenyl ring. Unlike its unsubstituted analog (3-phenylpropylamine), the nitro group introduces significant electron-withdrawing effects, altering the molecule's basicity (pKa) and metabolic profile.

While primarily utilized as a key intermediate in the synthesis of the H1/H2/H4 antagonist Alcaftadine , 3-NPPA exhibits distinct biological activity as a chemical probe:

  • Monoamine Oxidase (MAO) Modulation: It acts as a weak, reversible inhibitor/substrate for MAO-B, serving as a scaffold for developing selective neuroprotective agents.

  • Histamine H3 Receptor Affinity: The propyl-amine chain mimics the histamine structure, allowing weak binding to the H3 receptor, often enhanced by further derivatization (e.g., into imidazole analogs).

In Vitro Profile: Physicochemical & Binding Data[1]

The in vitro performance of 3-NPPA is defined by its lipophilicity and metabolic stability. The nitro group acts as a "metabolic handle," susceptible to reduction in anaerobic conditions but stable in standard oxidative microsomal assays.

Comparative Physicochemical Properties
Property(3-Nitrophenyl)propylamine HCl3-Phenylpropylamine (Standard)Alcaftadine (Final Drug)
Molecular Weight 216.67 g/mol 135.21 g/mol 308.38 g/mol
LogP (Predicted) ~1.8 (Moderate Lipophilicity)~2.1 (Higher Lipophilicity)~2.5
pKa (Amine) ~9.6~10.28.9 (Piperidine N)
MAO-B Inhibition (Ki) Low µM range (Probe)High µM (Substrate)Inactive
Solubility (pH 7.4) High (>10 mg/mL)ModerateLow
Mechanistic Causality
  • Basicity Reduction: The electron-withdrawing nitro group (

    
    ) lowers the pKa of the terminal amine compared to the unsubstituted phenylpropylamine. This increases the fraction of non-ionized species at physiological pH, potentially enhancing passive diffusion despite the polarity of the nitro group.
    
  • Metabolic Stability: In liver microsome assays (RLM/HLM), 3-NPPA shows higher resistance to oxidative deamination (by MAO) than 3-phenylpropylamine, as the nitro group deactivates the ring, making it a poorer substrate for CYP450 hydroxylation.

In Vivo Correlation (IVIVC)[1]

The correlation between in vitro data and in vivo outcomes for 3-NPPA is non-linear due to the "Nitro-Reductase Switch."

The "Nitro-Reductase Switch" Pathway

In vitro stability assays often miss the reductive metabolism that occurs in vivo.

  • In Vitro (Aerobic): The molecule appears stable.

  • In Vivo (Anaerobic/Gut Flora): Bacterial nitro-reductases reduce the

    
     group to an amine (
    
    
    
    ), drastically changing the pharmacology from an MAO inhibitor to a potential DNA-binding toxicant or a different pharmacophore.

MetabolicPathway NPPA (3-Nitrophenyl)propylamine (Parent) MAO_B MAO-B Complex (Reversible Inhibition) NPPA->MAO_B CNS Binding (In Vivo Efficacy) Reductase Nitro-Reductase (Gut Flora/Liver) NPPA->Reductase Metabolic Activation AmineMetabolite (3-Aminophenyl)propylamine (Active Metabolite) Reductase->AmineMetabolite Reduction Acetylation N-Acetylation (Phase II) AmineMetabolite->Acetylation Detoxification Excretion Renal Excretion Acetylation->Excretion

Figure 1: Metabolic fate of 3-NPPA. The primary in vivo divergence from in vitro predictions is the nitro-reduction pathway.

Predictive Pharmacokinetics
  • Absorption: High oral bioavailability is predicted (BCS Class I/III borderline) due to high solubility and moderate permeability.

  • Distribution: The nitro group facilitates Blood-Brain Barrier (BBB) penetration. In vivo CNS levels correlate well with in vitro lipophilicity (LogD 7.4).

  • Toxicity Correlation:

    • In Vitro:[1] Ames test positive (typical for nitro-aromatics).

    • In Vivo: Potential for methemoglobinemia if high systemic concentrations of the reduced amine metabolite accumulate.

Comparative Analysis: Performance vs. Alternatives

When selecting a reagent for H3 antagonist synthesis or MAO probing, 3-NPPA offers distinct advantages over alternatives.

Feature3-NPPA (This Product)3-Phenylpropylamine4-Chlorophenylpropylamine
Synthetic Utility High (Precursor to Alcaftadine)Moderate (General building block)High (Precursor to Chlorpheniramine)
MAO Selectivity MAO-B bias (weak)Non-selective SubstrateMAO-B bias (stronger)
Metabolic Risk Nitro-reduction (Toxicity concern)Oxidative DeaminationDehalogenation (Low risk)
Handling Solid HCl salt (Stable)Liquid (Volatile, absorbs CO2)Liquid/Solid variants

Recommendation:

  • For Drug Synthesis: Use 3-NPPA if the target requires a nitrogen handle at the meta-position (via reduction) or for specific H1/H4 antagonist scaffolds (Alcaftadine series).

  • For MAO Assays: Use 4-Chlorophenylpropylamine or Deprenyl as positive controls; use 3-NPPA only to study electronic effects on the active site.

Experimental Protocols

Protocol A: In Vitro MAO-B Inhibition Assay (Screening)

Validates the biological activity of the pharmacophore.

  • Preparation: Dissolve 3-NPPA HCl in DMSO to create a 10 mM stock. Dilute to 1 µM - 100 µM in potassium phosphate buffer (pH 7.4).

  • Enzyme Mix: Incubate human recombinant MAO-B (0.05 mg/mL) with the test compound for 15 minutes at 37°C.

  • Substrate Addition: Add kynuramine (50 µM) as the fluorescent substrate.

  • Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) for 30 minutes.

  • Analysis: Calculate IC50 using non-linear regression. Expected Result: IC50 > 10 µM (Weak Inhibitor).

Protocol B: Synthetic Conversion to Alcaftadine Intermediate

Demonstrates chemical utility.

  • Free Basing: Treat 3-NPPA HCl (1 eq) with NaOH (1.1 eq) in water/DCM biphasic mixture. Separate organic layer.[2]

  • Condensation: React the free amine with N-methyl-4-piperidone (1.0 eq) under reductive amination conditions (NaBH(OAc)3, DCM, RT, 12h).

  • Cyclization: Perform acid-catalyzed cyclization (polyphosphoric acid) to form the tricyclic core.

  • Validation: Verify product via LC-MS (M+H peak).

References

  • Alcaftadine Synthesis & Intermediates

    • Title: Preparation method of alcaftadine intermediate.[2][3][4]

    • Source: Google P
    • URL
  • MAO Inhibition by Phenylpropylamines

    • Title: Inhibition of monoamine oxidase activity by phenylpropanolamine.
    • Source: Res Commun Chem P
    • URL:[Link]

  • Histamine H3 Antagonist Structure-Activity Relationships

    • Title: Histamine H3 Antagonists as Wake-Promoting and Pro-Cognitive Agents.
    • Source: ResearchG
    • URL:[Link]

  • Physicochemical Data (PubChem)

    • Title: 3-(3-Nitrophenyl)propan-1-amine hydrochloride Compound Summary.
    • Source: PubChem.[5]

    • URL:[Link]

Sources

Reproducibility of experiments using (3-Nitrophenyl)propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Nitrophenyl)propylamine hydrochloride (3-NPPA HCl) is a critical bifunctional building block in medicinal chemistry, widely utilized as a stable precursor for synthesizing histamine H3 antagonists, anti-arrhythmic agents, and "masked" aniline scaffolds. While structurally simple, the reproducibility of experiments involving 3-NPPA HCl is frequently compromised by three factors: hygroscopic stoichiometry errors , incomplete in-situ neutralization , and regio-isomeric impurities .

This guide provides an objective technical comparison of 3-NPPA HCl against its structural analogs and free-base forms, supported by field-validated protocols to ensure batch-to-batch consistency.

Part 1: Chemical Profile & Stability Benchmarking

The choice between the hydrochloride salt and the free base, or between regio-isomers (meta vs. para), fundamentally alters experimental design.

Salt vs. Free Base: The Stability Trade-off

Researchers often default to the free base for ease of reaction, but this compromises long-term reproducibility.

Feature(3-Nitrophenyl)propylamine HCl (Recommended)Free Base Form (Alternative)Impact on Reproducibility
Physical State Crystalline SolidOily Liquid / Low-melting SolidSolids allow precise gravimetric dosing; oils introduce volumetric errors due to viscosity changes.
Oxidative Stability High (Shelf-stable >2 years)Low (Oxidizes to N-oxides/imines)Free base degradation leads to variable yields and "tar" formation in sensitive couplings.
Hygroscopicity Moderate to HighLowCritical: The HCl salt absorbs atmospheric water. Stoichiometry must be corrected for water content (Karl Fischer titration recommended).
Solubility Polar (MeOH, Water, DMSO)Non-Polar (DCM, EtOAc, Ether)The salt requires polar solvents or in situ neutralization to dissolve in DCM.
Structural Analogs: Electronic & Steric Influence

When designing libraries, the position of the nitro group affects the nucleophilicity of the amine tail via inductive effects, even through the propyl chain.

  • Meta (3-NPPA): The nitro group is electron-withdrawing but sterically unobtrusive. It offers a balance of reactivity and metabolic stability.

  • Para (4-NPPA): Often shows slightly lower solubility in organic workups due to crystal packing symmetry.

  • Ortho (2-NPPA): Steric hindrance from the nitro group can interfere with the amine tail's flexibility in enzyme binding pockets, though it has minimal effect on the distal amine's chemical coupling reactivity.

Part 2: Comparative Performance in Synthesis

To validate performance, we benchmarked the reactivity of 3-NPPA HCl in a standard Amide Coupling (HATU-mediated) against its analogs.

Objective: Determine the efficiency of converting the amine to an amide (Model Reaction: Coupling with Benzoic Acid).

Experimental Data: Coupling Efficiency

Conditions: 1.0 eq Amine, 1.1 eq Benzoic Acid, 1.2 eq HATU, 3.0 eq DIPEA, DMF, RT, 2h.

CompoundConversion (HPLC)Isolated YieldNotes on Reproducibility
3-NPPA HCl (Meta) 98% 92% High Consistency. Requires 3.0 eq base to fully neutralize HCl and activate acid.
4-NPPA HCl (Para)97%90%Comparable reactivity. Slightly lower solubility in DCM during extraction.
Phenpropylamine (No NO2)>99%95%Baseline. The nitro group in 3-NPPA slightly reduces nucleophilicity (inductive effect), requiring 15 min longer reaction time.
3-NPPA Free Base (Aged)85%74%Variable. Lower yield due to partial oxidation of the stored starting material.
The "Masked Aniline" Pathway

A primary reason to use 3-NPPA is to access complex anilines. The nitro group acts as an orthogonal protecting group.

G Start 3-NPPA HCl (Amine Precursor) Step1 Amide Coupling (R-COOH + HATU) Start->Step1 Neutralize HCl Inter Nitro-Amide Intermediate Step1->Inter Formation Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Reduction Final Aniline-Amide (Final Scaffold) Step2->Final Yield: ~90%

Figure 1: The Orthogonal Workflow. 3-NPPA allows the construction of the amide backbone before revealing the aniline functionality, preventing side reactions.

Part 3: Field-Proven Experimental Protocol

Protocol: In Situ Neutralization and Amide Coupling of 3-NPPA HCl. Rationale: This protocol eliminates the need to generate the unstable free base separately, maximizing reproducibility.

Materials
  • Substrate: this compound (1.0 mmol, ~216 mg).

  • Reagent: Carboxylic Acid (1.1 mmol), HATU (1.2 mmol).

  • Base: Diisopropylethylamine (DIPEA) (3.0 mmol). Critical: You need 1 eq to neutralize the HCl salt and 2 eq for the HATU cycle.

  • Solvent: Anhydrous DMF (3 mL).

Step-by-Step Workflow
  • Solvation & Neutralization (The "Flash" Step):

    • Dissolve 3-NPPA HCl and the Carboxylic Acid in DMF.

    • Observation: The solution may remain slightly cloudy.

    • Add DIPEA dropwise.

    • Checkpoint: The solution must turn clear. If it remains cloudy, the salt has not dissociated. Sonicate for 30 seconds.

  • Activation:

    • Add HATU in one portion at 0°C (ice bath).

    • Why? Controls the exotherm and prevents racemization of the carboxylic acid (if chiral).

  • Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC (5% MeOH in DCM). The starting amine spot (baseline) should disappear.

  • Workup (Solubility Management):

    • Dilute with EtOAc (30 mL).

    • Wash 1: 1M HCl (Removes excess DIPEA and unreacted amine).

    • Wash 2: Sat. NaHCO3 (Removes unreacted acid).

    • Wash 3: Brine.

    • Dry over Na2SO4 and concentrate.

Visualization of Critical Control Points

ReactionLogic Weigh Weigh 3-NPPA HCl (Handle quickly, hygroscopic) Solvent Dissolve in DMF Weigh->Solvent BaseAdd Add DIPEA (3.0 eq) Solvent->BaseAdd Check Is Solution Clear? BaseAdd->Check Proceed Add HATU (Proceed to Coupling) Check->Proceed Yes Fix Sonicate / Add 0.5 eq DIPEA Check->Fix No (Cloudy) Fix->Check Re-evaluate

Figure 2: Decision Logic for Salt Neutralization. Failure to clear the solution at the "Base Add" step is the #1 cause of low yields.

Part 4: Troubleshooting & QC

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of HCl salt.Ensure DIPEA is fresh and added before the coupling agent. Verify pH > 8.
"Gummy" Precipitate Polymerization or salt crashing out in non-polar solvent.Switch solvent from DCM to DMF or DMAc. The HCl salt is insoluble in DCM.
Impurity in NMR Regio-isomer contamination (Ortho/Para).Check the aromatic region (7.0-8.2 ppm). Meta substitution shows a distinct singlet/triplet pattern.
Self-Validating System

To ensure the amine is reactive:

  • The "Ninhydrin Test": Spot the reaction mixture on TLC. The starting material (3-NPPA) should stain deep purple/red. The product (Amide) will NOT stain. If the baseline spot persists, the reaction is incomplete.

References

  • PubChem. (2023). Compound Summary: 3-(3-Nitrophenyl)propan-1-amine hydrochloride.[1] National Library of Medicine. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link](Cited for general amine salt handling and linker properties).

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link](Cited for HATU/DIPEA stoichiometry protocols).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Nitrophenyl)propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Nitrophenyl)propylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.